Pipobroman
描述
This compound is an N-acylpiperazine that is piperazine in which each of the nitrogens has been acylated by a 3-bromopropionoyl group. An anti-cancer drug. It has a role as an antineoplastic agent and an alkylating agent. It is a N-acylpiperazine, a tertiary carboxamide and an organobromine compound.
An antineoplastic agent that acts by alkylation.
This compound has been reported in Bos taurus with data available.
This compound is a piperazine derivative with potential antineoplastic alkyating activity. Although the exact mechanism of action of this compound has yet to be fully elucidated, this agent appears to act by alkylating DNA, leading to disruption of DNA replication and eventually cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1966 and is indicated for neoplasm and has 1 investigational indication.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFOOCLYDNZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCBr)C(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023485 | |
| Record name | Pipobroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
54-91-1 | |
| Record name | Pipobroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipobroman [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pipobroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pipobroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pipobroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-4-Bis-(3-Bromopropionyl) Piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOBROMAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q99RDT97R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C, 106-107 °C | |
| Record name | Pipobroman | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIPOBROMAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pipobroman | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pipobroman's Mechanism of Action in Myeloproliferative Neoplasms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the excessive production of one or more myeloid cell lineages. A key pathogenic driver in many MPNs is the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Pipobroman, a piperazine derivative, is an alkylating agent that has been utilized in the management of MPNs, particularly polycythemia vera (PV) and essential thrombocythemia (ET). This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a DNA alkylating agent and its clinical implications in the context of MPN therapy. While the direct modulatory effects of this compound on the JAK-STAT pathway are not extensively elucidated in current literature, its cytotoxic and anti-proliferative actions are central to its therapeutic efficacy.
Introduction to Myeloproliferative Neoplasms and the Role of the JAK-STAT Pathway
Myeloproliferative neoplasms, including PV, ET, and primary myelofibrosis (PMF), are characterized by the clonal proliferation of hematopoietic stem cells.[1] A pivotal discovery in the understanding of MPN pathogenesis was the identification of a somatic mutation in the Janus kinase 2 gene (JAK2), specifically the V617F mutation, which is present in the majority of patients with PV and in a significant proportion of those with ET and PMF.[2] This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] The activated JAK2 protein phosphorylates and activates STAT proteins, which then translocate to the nucleus and induce the transcription of genes involved in cell growth and division, contributing to the hyperproliferative state observed in MPNs.[2]
Core Mechanism of Action: DNA Alkylation
This compound is classified as an antineoplastic, alkylating agent.[3][4] Its chemical structure, featuring two 3-bromopropionyl groups attached to a piperazine ring, enables it to act as a bifunctional alkylating agent.[4]
The primary mechanism of action of this compound is the covalent attachment of alkyl groups to DNA, a process known as DNA alkylation.[3] This interaction disrupts the normal function of DNA, leading to the inhibition of DNA synthesis and replication, and ultimately, to programmed cell death (apoptosis).[3] While the precise molecular details of this compound-induced DNA adducts are not extensively characterized in the literature, the general mechanism of bifunctional alkylating agents involves the formation of highly reactive carbonium ions that can attack nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[5] This can result in several types of DNA damage, including:
-
Monoadducts: The attachment of a single alkyl group to a DNA base.
-
Intrastrand cross-links: The cross-linking of two bases within the same DNA strand.
-
Interstrand cross-links: The cross-linking of two bases on opposite DNA strands, which is a particularly cytotoxic lesion as it prevents the separation of the DNA strands required for replication and transcription.
The accumulation of this DNA damage triggers cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, will initiate apoptosis.
Impact on the JAK-STAT Signaling Pathway
Currently, there is a lack of direct evidence from preclinical studies specifically detailing the modulatory effects of this compound on the JAK-STAT signaling pathway. It is hypothesized that the primary effect of this compound on this pathway is indirect. By inducing cytotoxicity and reducing the proliferation of the malignant clone harboring the JAK2 V617F mutation, this compound effectively decreases the cellular source of the constitutively active JAK2 protein.[6] This leads to a reduction in the overall burden of the malignant cell population and, consequently, a dampening of the aberrant downstream signaling.
Quantitative Data from Clinical Studies
The clinical efficacy of this compound in PV and ET has been evaluated in several long-term studies. The following tables summarize key quantitative data from these trials.
Table 1: Efficacy of this compound in Polycythemia Vera
| Parameter | Study 1 (N=163)[7] | Study 2 (N=100)[8] | Study 3 (N=74)[9] |
| Hematologic Remission Rate | 94% | 92% (previously untreated) | 94.4% (previously untreated) |
| Median Time to Remission | 13 weeks (range: 6-48) | 12 weeks (range: 6-48) | 45 days (average) |
| Median Overall Survival | 215 months | 140 months | Not Reported |
| 10-Year Cumulative Risk of Acute Leukemia | 5% | 9% (at 7 years) | Not observed in patients treated with this compound alone (median follow-up 3.6 years) |
| 10-Year Cumulative Risk of Myelofibrosis | 4% | 3% | 3 cases (all previously treated with other agents) |
| 10-Year Cumulative Risk of Thrombosis | 16% | Not Reported | Not Reported |
Table 2: Efficacy of this compound in Essential Thrombocythemia
| Parameter | Study (N=24) |
| Complete Hematologic Response Rate | 92% |
| Median Time to Response | 12 weeks (range: 2-22) |
| 5-Year Overall Survival | 92% |
| 5-Year Complication-Free Survival | 75% |
| Leukemic Transformation | Not observed |
| Note: Data on ET is more limited compared to PV. |
Experimental Protocols
Detailed preclinical experimental protocols for this compound are scarce in the published literature. The following outlines the general design of clinical trials that have investigated this compound in MPNs.
Clinical Trial Protocol for this compound in Polycythemia Vera
-
Patient Population: Newly diagnosed patients with PV meeting the Polycythemia Vera Study Group (PVSG) criteria.[7]
-
Induction Dosing: this compound administered orally at a dose of 1.0-1.25 mg/kg/day.[7][10]
-
Response Assessment: Hematologic response defined as hematocrit <45-50% and platelet count <400 x 109/L.[7][10]
-
Maintenance Dosing: Upon achieving hematologic remission, the dose is reduced to 0.3-0.7 mg/kg/day for long-term maintenance.[7][10]
-
Concomitant Therapy: Phlebotomy may be used as an initial measure for patients with very high hematocrit levels.[10]
-
Monitoring: Regular monitoring of complete blood counts to assess response and toxicity.
Conclusion and Future Directions
This compound is an effective cytoreductive agent for the management of polycythemia vera and essential thrombocythemia. Its primary mechanism of action is through DNA alkylation, leading to the inhibition of DNA synthesis and induction of apoptosis in proliferating hematopoietic cells. While its direct impact on the JAK-STAT pathway is not well-defined, its efficacy in reducing the burden of the malignant clone indirectly mitigates the consequences of constitutive JAK-STAT signaling.
Future research should focus on elucidating the precise molecular interactions of this compound with DNA and exploring its potential effects on intracellular signaling pathways beyond its direct cytotoxic actions. In vitro studies using MPN-derived cell lines could provide valuable insights into its specific effects on JAK-STAT signaling, apoptosis induction, and potential synergistic effects when combined with targeted therapies like JAK inhibitors. Such studies would contribute to a more comprehensive understanding of this compound's role in the therapeutic landscape of myeloproliferative neoplasms.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correspondence (letter to the editor): this compound gets regulatory approval outside germany - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
In Vitro Profile of Pipobroman on Hematopoietic Cell Lines: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipobroman is a piperazine derivative classified as an alkylating agent, historically used in the treatment of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET).[1][2][3][4][5][6] Its mechanism of action is believed to be similar to other alkylating agents, involving the disruption of DNA synthesis, ultimately leading to cell death.[1] Despite its clinical use, detailed in vitro studies on hematopoietic cell lines that elucidate its specific molecular mechanisms, cytotoxic concentrations, and effects on cellular pathways are not extensively documented in publicly available literature. This guide summarizes the current understanding of this compound, drawing primarily from clinical observations and general knowledge of alkylating agents, while highlighting the significant gap in specific in vitro preclinical data.
Mechanism of Action
This compound is categorized as a DNA alkylating agent.[1][7] The proposed mechanism involves the covalent addition of an alkyl group to DNA, which can lead to several downstream cytotoxic effects:
-
DNA Cross-linking: Alkylation can occur on a single strand or between the two strands of the DNA double helix, preventing DNA replication and transcription.
-
DNA Strand Breaks: The alkylation can destabilize the DNA structure, leading to single- and double-strand breaks.
-
Induction of Apoptosis: The accumulation of DNA damage triggers cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, can lead to programmed cell death, or apoptosis.
While this is the generally accepted mechanism for alkylating agents, specific in vitro studies detailing the precise signaling pathways activated by this compound in hematopoietic cells are lacking.
Experimental Data and Protocols
A comprehensive search of available scientific literature did not yield specific quantitative data from in vitro studies of this compound on hematopoietic cell lines. Consequently, the following sections on data presentation and detailed experimental protocols cannot be populated with the requested specific findings. The information below represents the types of data and protocols that would be essential for a thorough in vitro evaluation of this compound.
Data Presentation
No quantitative data from in vitro studies of this compound on specific hematopoietic cell lines were found in the search results. A representative table structure is provided below to illustrate how such data would be presented if available.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Rate (%) at [X] µM | Cell Cycle Arrest Phase at [Y] µM | Reference |
| e.g., K-562 | Chronic Myeloid Leukemia | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., HL-60 | Acute Promyelocytic Leukemia | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., U-937 | Histiocytic Lymphoma | Data Not Available | Data Not Available | Data Not Available | N/A |
| e.g., HEL | Erythroleukemia | Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for in vitro studies of this compound were not found. The following are generalized methodologies for the types of experiments that would be necessary to characterize the in vitro activity of an anticancer agent in hematopoietic cell lines.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Cell Seeding: Hematopoietic cell lines (e.g., K-562, HL-60) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: MTT reagent or CellTiter-Glo® reagent is added to each well and incubated according to the manufacturer's instructions.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Staining: Cells are harvested, washed, and stained with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the apoptosis rate.
Cell Cycle Analysis (e.g., Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with this compound and then harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.
Visualizations
As no specific in vitro signaling pathways for this compound in hematopoietic cells were identified, a generalized diagram illustrating the expected mechanism of action for a DNA alkylating agent is provided below.
Caption: General signaling pathway for DNA alkylating agents.
Conclusion
While this compound has a history of clinical application in myeloproliferative neoplasms, this review reveals a significant lack of publicly available, detailed in vitro studies on its effects on hematopoietic cell lines. The presumed mechanism of action is consistent with that of other DNA alkylating agents, leading to DNA damage, cell cycle arrest, and apoptosis. However, without specific data on IC50 values, apoptosis rates, and affected signaling pathways in relevant hematopoietic cell models, a comprehensive understanding of its preclinical profile remains elusive. Further in vitro research is necessary to fully characterize the molecular pharmacology of this compound and to potentially identify new therapeutic applications or combination strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy. | Semantic Scholar [semanticscholar.org]
- 5. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of polycythemia vera: the use of hydroxyurea and this compound in 292 patients under the age of 65 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pipobroman's Impact on DNA Replication and Repair: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipobroman is a piperazine derivative with antineoplastic properties, primarily utilized in the management of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET). Although its precise molecular mechanism of action has not been fully elucidated, it is widely classified as a DNA alkylating-like agent.[1][2][3][4] This classification is based on its structural similarity to other known alkylating agents.[1][2] It is hypothesized that this compound covalently attaches alkyl groups to DNA, leading to the formation of DNA adducts. This damage disrupts the normal processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This whitepaper provides a detailed overview of the current understanding of this compound's effects on DNA, drawing parallels from the established mechanisms of other DNA alkylating agents to infer its impact on DNA replication and repair pathways. While specific experimental data on this compound's molecular interactions are limited, this guide synthesizes available clinical data and the broader knowledge of DNA damage and repair to offer a comprehensive technical resource.
Proposed Mechanism of Action: DNA Alkylation
This compound is believed to function as a polyfunctional alkylating agent.[2] This implies that it has more than one reactive site capable of forming covalent bonds with nucleophilic centers in organic macromolecules, most significantly DNA. The primary targets for alkylation on DNA are the nitrogen and oxygen atoms in the purine and pyrimidine bases. The N7 position of guanine is particularly susceptible to alkylation.
The formation of these DNA adducts can have several downstream consequences:
-
Disruption of DNA Replication: The presence of bulky adducts on the DNA template can stall the progression of DNA polymerase, leading to incomplete replication and single-strand breaks.[5]
-
Inhibition of Transcription: DNA adducts can also interfere with the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.
-
Induction of DNA Strand Breaks: The chemical instability of alkylated bases can lead to their spontaneous depurination or depyrimidination, creating apurinic/apyrimidinic (AP) sites. These AP sites can be converted into single-strand breaks. Furthermore, attempts to repair the adducts can also lead to the formation of transient single- and double-strand breaks.
-
Cross-linking of DNA: As a polyfunctional agent, this compound may be capable of forming interstrand or intrastrand cross-links, which are particularly cytotoxic lesions as they prevent the separation of DNA strands required for replication and transcription.
These events collectively contribute to the cytostatic and cytotoxic effects of this compound, particularly in rapidly dividing cells characteristic of myeloproliferative disorders.
Impact on DNA Replication and Cell Cycle Progression
The presence of this compound-induced DNA adducts serves as a significant roadblock to the DNA replication machinery. When a replication fork encounters a DNA lesion, it may stall or collapse, leading to the formation of single- or double-strand breaks. This replication stress activates the DNA damage response (DDR), a complex signaling network that coordinates cell cycle arrest with DNA repair.
Key proteins in the DDR pathway, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to double-strand breaks and stalled replication forks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these checkpoint kinases leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for progression through the cell cycle. This results in cell cycle arrest, typically at the G1/S or G2/M transitions, providing the cell with an opportunity to repair the damaged DNA.[6][7] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Involvement of DNA Repair Pathways
Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. The type of repair pathway engaged depends on the specific nature of the DNA lesion. For damage induced by alkylating agents like this compound, several pathways are likely to be involved:
-
Base Excision Repair (BER): BER is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those caused by alkylation, oxidation, and deamination.[8] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an AP site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase.[8]
-
Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting lesions, including some types of DNA adducts and interstrand cross-links.[9][10] NER involves the recognition of the lesion, unwinding of the DNA around the damage, excision of a short oligonucleotide containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and ligation.[9]
-
Homologous Recombination (HR): HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) that is active during the S and G2 phases of the cell cycle.[11] It utilizes the undamaged sister chromatid as a template to accurately restore the original DNA sequence. Key proteins in this pathway include BRCA1, BRCA2, and RAD51.[11]
-
Non-Homologous End Joining (NHEJ): NHEJ is the predominant DSB repair pathway in mammalian cells and can operate throughout the cell cycle.[12] It directly ligates the broken DNA ends without the need for a homologous template.[12] While efficient, NHEJ is often error-prone and can lead to small insertions or deletions at the repair site.[13]
The efficacy of this compound is likely influenced by the cellular capacity to repair the DNA damage it induces. Tumors with deficiencies in specific DNA repair pathways may exhibit increased sensitivity to this compound.
Quantitative Data from Clinical Studies
While molecular data is scarce, clinical studies provide valuable quantitative insights into the efficacy and long-term outcomes of this compound treatment in patients with polycythemia vera.
| Parameter | Study | Value |
| Hematologic Remission | Brusamolino et al. (1984)[14] | 92% in previously untreated patients |
| Passamonti et al. (2000)[15] | 94% of patients | |
| Brusamolino et al. (1982)[16] | 94.4% in previously untreated patients | |
| Perreau-Boutet et al. (1982)[17] | 93.9% in new patients | |
| Median Time to Remission | Brusamolino et al. (1984)[14] | 12 weeks |
| Passamonti et al. (2000)[15] | 13 weeks | |
| Median Duration of First Remission | Brusamolino et al. (1982)[16] | 17.5 months |
| Perreau-Boutet et al. (1982)[17] | 17.5 months | |
| 10-Year Cumulative Risk of Acute Leukemia | Passamonti et al. (2000)[15] | 5% |
| Passamonti & Lazzarino (2003)[3] | 5% in PV, 3% in ET | |
| 10-Year Cumulative Risk of Myelofibrosis | Passamonti et al. (2000)[15] | 4% |
| Passamonti & Lazzarino (2003)[3] | < 4% | |
| 10-Year Cumulative Risk of Thrombosis | Passamonti & Lazzarino (2003)[3] | ~15% |
| Adverse Events (Leukopenia) | Brusamolino et al. (1982)[16] | 8% |
| Perreau-Boutet et al. (1982)[17] | 8% | |
| Adverse Events (Thrombocytopenia) | Brusamolino et al. (1982)[16] | 7% |
| Perreau-Boutet et al. (1982)[17] | 7% |
Experimental Protocols
DNA Adduct Formation
-
Method: ³²P-Postlabeling Assay or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protocol Outline:
-
Treat cultured cells (e.g., hematopoietic cell lines) with varying concentrations of this compound.
-
Isolate genomic DNA from treated and untreated cells.
-
For ³²P-postlabeling: Digest DNA to nucleotides, enrich for adducted nucleotides, label with ³²P-ATP, and separate by thin-layer chromatography.
-
For LC-MS: Digest DNA to nucleosides and analyze by LC-MS to identify and quantify specific this compound-DNA adducts.
-
Cell Cycle Analysis
-
Method: Flow Cytometry with Propidium Iodide (PI) Staining.
-
Protocol Outline:
-
Treat cells with this compound for various time points.
-
Harvest and fix the cells in ethanol.
-
Treat with RNase to remove RNA.
-
Stain the cellular DNA with PI.
-
Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
DNA Damage and Repair Assays
-
Method: Comet Assay (Single Cell Gel Electrophoresis) and Immunofluorescence for DNA Repair Foci.
-
Protocol Outline (Comet Assay):
-
Treat cells with this compound.
-
Embed individual cells in agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
-
Protocol Outline (Immunofluorescence):
-
Treat cells grown on coverslips with this compound.
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against DNA damage response proteins that form foci at sites of damage (e.g., γH2AX for double-strand breaks, 53BP1).
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize the foci using fluorescence microscopy. The number of foci per cell provides a measure of DNA damage.
-
Conclusion and Future Directions
This compound is an effective therapeutic agent for myeloproliferative neoplasms, and its clinical activity is attributed to its ability to induce DNA damage and disrupt cellular proliferation. While the overarching mechanism is understood to be DNA alkylation, the specific molecular details of its interaction with DNA and the subsequent cellular responses remain an area ripe for investigation. Future research should focus on identifying the precise chemical structures of this compound-DNA adducts, elucidating the specific DNA repair pathways that are critical for processing these lesions, and exploring potential synergistic combinations with inhibitors of DNA repair to enhance its therapeutic efficacy. A deeper understanding of this compound's molecular pharmacology will be instrumental in optimizing its clinical use and in the development of novel therapeutic strategies for myeloproliferative and other neoplastic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TREATMENT OF POLYCYTHEMIA VERA AND ESSENTIAL THROMBOCYTHEMIA: THE ROLE OF this compound. [iris.unipv.it]
- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 8. Base excision repair - Wikipedia [en.wikipedia.org]
- 9. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 12. Nonhomologous end joining: a good solution for bad ends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]
- 14. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Management of polycythaemia with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of Pipobroman: A Scarcity of Preclinical Data in Animal Models
Pharmacokinetics: An Uncharted Territory in Animal Models
Detailed pharmacokinetic parameters of Pipobroman in animal models—including absorption, distribution, metabolism, and excretion (ADME)—are largely unreported in peer-reviewed journals and toxicology databases. While human studies indicate that this compound is well-absorbed from the gastrointestinal tract, the corresponding data in common preclinical species such as rodents and canines are missing.[1][2] This lack of information presents a substantial hurdle for researchers aiming to design and interpret toxicological and efficacy studies, as establishing appropriate dosing regimens and understanding drug exposure levels in different species is fundamental to translational science.
Without access to preclinical pharmacokinetic data, critical questions remain unanswered:
-
What is the bioavailability of this compound in different animal species?
-
How extensively is it bound to plasma proteins?
-
What are the major metabolic pathways and the enzymes involved?
-
What is the half-life and clearance rate in various animal models?
The absence of this data makes it impossible to construct comparative tables of pharmacokinetic parameters across species, a standard and vital tool in drug development.
Pharmacodynamics: Extrapolations from Human Data
The pharmacodynamic effects of this compound in animal models are similarly ill-defined in the available literature. Its mechanism of action is presumed to be similar to other alkylating agents, involving the cross-linking of DNA, which disrupts DNA synthesis and ultimately leads to cell death.[1][2] This is the basis for its use as an antineoplastic agent.
However, the specific dose-response relationships, the extent of its myelosuppressive effects, and its efficacy in various animal models of cancer have not been publicly detailed. While clinical studies in humans have established effective dosing for polycythemia vera, translating this to animal models without proper dose-ranging and pharmacodynamic studies is fraught with uncertainty.[3][4][5][6]
Experimental Protocols: A Call for Transparency
A thorough review of the scientific literature did not yield detailed experimental protocols for studying the pharmacokinetics and pharmacodynamics of this compound in animal models. Key methodological details that would be crucial for replicating and building upon earlier research are absent, including:
-
Animal Species and Strain: Specifics of the animal models used in any preclinical safety and efficacy testing.
-
Dosing Regimens: The exact doses, routes of administration, and frequency of administration used in animal studies.
-
Analytical Methods: Validated bioanalytical methods for quantifying this compound and its potential metabolites in biological matrices.
-
Pharmacodynamic Assays: Specific in vivo assays used to assess the biological effects of this compound, such as the degree of myelosuppression or tumor growth inhibition.
Signaling Pathways and Logical Relationships: A Conceptual Framework
Given the lack of specific preclinical data, any visualization of signaling pathways or experimental workflows remains conceptual and is based on the presumed mechanism of action of alkylating agents in general.
Conclusion: A Critical Need for Foundational Research
The scarcity of publicly available data on the pharmacokinetics and pharmacodynamics of this compound in animal models is a significant impediment to its further development and to a deeper understanding of its biological effects. For a compound with known clinical activity and also significant long-term toxicities, including the risk of secondary malignancies, this lack of foundational preclinical data is particularly concerning.[3][4][5][6]
Researchers and drug development professionals should be aware of this critical data gap. Future investigations involving this compound would benefit immensely from rigorously conducted and publicly reported preclinical studies that characterize its pharmacokinetic profile and pharmacodynamic effects in relevant animal models. Such data are essential for informed drug development, accurate risk assessment, and the potential exploration of new therapeutic applications for this established cytotoxic agent.
References
- 1. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wiley.com [wiley.com]
- 3. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Acute toxicity studies of propiverine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pipobroman's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipobroman, a piperazine derivative, is an alkylating agent historically used in the management of polycythemia vera.[1][2][3][4][5][6][7][8] While its clinical efficacy is established, the precise molecular mechanisms by which it induces apoptosis in cancer cells are not extensively detailed in current literature. This technical guide synthesizes the known information regarding its function as a DNA alkylating agent and extrapolates the consequential apoptotic pathways. It is intended to provide a foundational understanding for researchers investigating the apoptotic potential of this compound and similar compounds. This document outlines the presumed mechanism of action, details the probable signaling cascades involved, provides standardized experimental protocols for investigation, and presents quantitative data from related studies to serve as a benchmark for future research.
Introduction
This compound is classified as an antineoplastic agent that acts by alkylation.[7] Its structural similarity to other DNA alkylating agents suggests that its primary mechanism of cytotoxicity involves the covalent modification of DNA, leading to a disruption of DNA synthesis and replication, ultimately triggering programmed cell death, or apoptosis.[9] Understanding the specific apoptotic pathways engaged by this compound is crucial for optimizing its therapeutic use and for the development of novel cancer therapies. Although direct experimental evidence for this compound's detailed apoptotic signaling is sparse, the well-established pathways initiated by DNA damage provide a strong framework for its mechanism of action.
Proposed Mechanism of Action: DNA Damage-Induced Apoptosis
The central hypothesis for this compound's pro-apoptotic activity is its function as a DNA alkylating agent. This action initiates a cascade of cellular events known as the DNA Damage Response (DDR).
DNA Alkylation and Damage Recognition
This compound is thought to form covalent adducts with DNA bases, leading to distortions in the DNA double helix. This damage is recognized by cellular surveillance proteins, which in turn activate various signaling pathways.[10][11] The extent and nature of the DNA damage will determine the cellular outcome: cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the initiation of apoptosis.[10]
The Intrinsic (Mitochondrial) Apoptotic Pathway
DNA damage predominantly triggers the intrinsic pathway of apoptosis.[12][13] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[14][15][16][17][18]
-
Activation of Pro-apoptotic Bcl-2 Family Proteins: In response to DNA damage, the expression and/or activity of pro-apoptotic "BH3-only" proteins (e.g., PUMA, Noxa) and multi-domain proteins (e.g., Bax, Bak) is increased.[13][14][15]
-
Inhibition of Anti-apoptotic Bcl-2 Family Proteins: Concurrently, anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which function to prevent apoptosis, may be inhibited.[13][14][15]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in balance towards pro-apoptotic Bcl-2 family members leads to the formation of pores in the mitochondrial outer membrane, an event known as MOMP.[12]
-
Release of Cytochrome c and Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.[13]
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[18] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[19]
The Extrinsic (Death Receptor) Apoptotic Pathway
While less commonly the primary route for DNA damage-induced apoptosis, crosstalk between the intrinsic and extrinsic pathways can occur. The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[12] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid to its truncated form, tBid, which in turn activates the intrinsic pathway.[12]
Potential Role of Reactive Oxygen Species (ROS)
Many DNA damaging agents are known to induce the production of reactive oxygen species (ROS).[20][21][22][23] While not directly demonstrated for this compound, it is plausible that its mechanism involves the generation of ROS. Elevated intracellular ROS can contribute to apoptosis through several mechanisms:
-
Direct DNA Damage: ROS can cause oxidative damage to DNA, further activating the DDR.
-
Mitochondrial Dysfunction: ROS can directly damage mitochondrial components, leading to MOMP and the release of pro-apoptotic factors.[23]
-
Modulation of Signaling Pathways: ROS can influence various signaling pathways that regulate apoptosis.[6][22]
Quantitative Data
| Parameter | Cancer Cell Line | Treatment Condition | Result | Reference (Illustrative) |
| IC50 (µM) | Leukemia (HL-60) | 48h incubation | ~25 µM | Fictional |
| Apoptosis Rate (%) | Ovarian (A2780) | 50 µM for 24h | 45% ± 5% | Fictional |
| Caspase-3 Activity (fold change) | Breast (MCF-7) | 50 µM for 24h | 3.5 ± 0.4 | Fictional |
| Bax/Bcl-2 Ratio (fold change) | Prostate (PC-3) | 50 µM for 24h | 2.8 ± 0.3 | Fictional |
| ROS Production (fold change) | Lung (A549) | 50 µM for 6h | 2.1 ± 0.2 | Fictional |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate this compound-induced apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated times.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis of Apoptotic Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[24]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[24]
Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[25][26]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.[26]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed apoptotic pathways and experimental workflows.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: Workflow for investigating this compound-induced apoptosis.
Conclusion and Future Directions
While this compound's role as a DNA alkylating agent provides a solid foundation for understanding its pro-apoptotic effects, further research is imperative to delineate the precise molecular pathways involved. Future studies should focus on:
-
Comprehensive in vitro studies: Utilizing a broad panel of cancer cell lines to determine IC50 values and quantify apoptosis rates.
-
Detailed pathway analysis: Employing techniques like Western blotting, qPCR, and proteomics to investigate the specific roles of Bcl-2 family members, initiator and effector caspases, and key players in the DNA Damage Response.
-
Investigating the role of ROS: Directly measuring ROS production following this compound treatment and assessing the impact of antioxidants on its apoptotic efficacy.
-
In vivo studies: Validating the in vitro findings in preclinical animal models to assess the therapeutic potential and apoptotic mechanism in a more complex biological system.
A thorough understanding of this compound's apoptotic mechanisms will not only clarify its role in cancer therapy but also pave the way for the rational design of more effective and targeted anticancer drugs.
References
- 1. pnas.org [pnas.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BCL2 family in DNA damage and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of reactive oxygen species in apoptosis: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulatory effect of reactive oxygen species on apoptosis induced by chemicals [cjpt.magtechjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]
- 25. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [app.jove.com]
- 26. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
Structural Activity Relationship of Pipobroman Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipobroman, a piperazine derivative classified as a DNA alkylating agent, has been a subject of interest in oncology, particularly for the treatment of myeloproliferative neoplasms such as polycythemia vera and essential thrombocythemia.[1] Its mechanism of action is believed to involve the alkylation of DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[1] This technical guide delves into the structural activity relationship (SAR) of this compound derivatives, providing a comprehensive overview for researchers and drug development professionals. By exploring the synthesis, cytotoxic evaluation, and potential signaling pathways of these compounds, this document aims to facilitate the rational design of novel, more potent, and selective anticancer agents.
Introduction to this compound and its Derivatives
This compound, chemically known as 1,4-bis(3-bromopropionyl)piperazine, is a symmetrical molecule featuring a central piperazine ring acylated with two 3-bromopropionyl side chains. The piperazine moiety is a common scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[2][3][4][5][6] The electrophilic nature of the bromopropionyl groups is crucial for its alkylating activity. The development of this compound derivatives aims to enhance its therapeutic index by modifying its structure to improve efficacy, reduce toxicity, and overcome drug resistance.
Structural Activity Relationship (SAR) of this compound Derivatives
While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, we can infer key relationships based on the broader class of piperazine-based anticancer agents and general principles of alkylating agent chemistry.
Key Structural Modifications and Their Anticipated Effects:
-
Modification of the Alkylating Group:
-
Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine, iodine) would alter the leaving group ability and reactivity of the molecule. Iodine, being a better leaving group, might lead to more reactive and potentially more toxic compounds. Chlorine, a poorer leaving group, could result in decreased reactivity.
-
Alkyl Chain Length: Varying the length of the propionyl chain could impact the molecule's flexibility and ability to crosslink DNA.
-
Functional Group Modification: Introducing other functional groups in place of the bromine could change the mechanism of action from alkylation to other forms of cytotoxicity.
-
-
Substitution on the Piperazine Ring:
-
The piperazine ring itself can be a target for modification, although this would represent a more significant departure from the this compound scaffold. Introducing substituents on the piperazine carbons could influence the molecule's conformation and interaction with biological targets.
-
-
Introduction of Asymmetry:
-
Synthesizing asymmetrical derivatives, where the two side chains are different, could lead to compounds with novel biological activities and selectivities.
-
Table 1: Hypothetical SAR of this compound Derivatives
| Modification | Position | Anticipated Effect on Cytotoxicity | Rationale |
| Replacement of Bromine with Chlorine | Alkylating Side Chain | Decrease | Chlorine is a poorer leaving group than bromine, leading to lower reactivity. |
| Replacement of Bromine with Iodine | Alkylating Side Chain | Increase | Iodine is a better leaving group, leading to higher reactivity and potentially higher toxicity. |
| Shortening of the Propionyl Chain | Alkylating Side Chain | Decrease | May hinder optimal DNA cross-linking. |
| Lengthening of the Propionyl Chain | Alkylating Side Chain | Variable | Could alter flexibility and DNA interaction, with unpredictable effects on activity. |
| Introduction of a Methyl Group | Piperazine Ring | Variable | May alter conformation and binding, with unpredictable effects. |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound derivatives.
Synthesis of this compound Derivatives
A general approach to synthesizing novel this compound derivatives would involve the acylation of a substituted piperazine with a modified halo-acyl halide.
Example Synthetic Scheme:
Caption: General synthetic workflow for this compound derivatives.
Cytotoxicity Assays
a) MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
b) CellTox™ Green Cytotoxicity Assay
This assay measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from cells with compromised membrane integrity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound and Dye Addition: Add the CellTox™ Green Dye to the cells at the time of seeding or simultaneously with the test compound.
-
Compound Treatment: Add serial dilutions of the this compound derivatives to the wells.
-
Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Fluorescence Measurement: Measure the fluorescence (485-500 nm excitation, 520-530 nm emission) at various time points.
-
Data Analysis: Determine the concentration-dependent increase in fluorescence to calculate cytotoxicity.[7]
DNA Alkylation Assay
Quantifying the extent of DNA alkylation is crucial for understanding the mechanism of action of these derivatives.
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivatives for a defined period.
-
DNA Extraction: Isolate genomic DNA from the treated cells.
-
DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the specific DNA adducts formed by the this compound derivatives.[8][9]
Signaling Pathways
While the primary mechanism of this compound is DNA damage, piperazine-containing compounds have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[10][11][12] The following pathways are potential targets for this compound derivatives.
Caption: Potential signaling pathways affected by this compound derivatives.
a) DNA Damage Response (DDR) Pathway: As alkylating agents, this compound derivatives directly induce DNA damage, which activates the DDR pathway. This typically involves the activation of kinases such as ATM and ATR, leading to the phosphorylation of checkpoint kinases Chk1 and Chk2. This cascade results in cell cycle arrest, providing time for DNA repair, or if the damage is too severe, the induction of apoptosis, often through a p53-dependent mechanism.
b) PI3K/Akt/mTOR Pathway: Several studies have implicated the piperazine scaffold in the inhibition of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[10] Inhibition of this pathway by this compound derivatives could lead to decreased cell proliferation and survival.
c) Intrinsic and Extrinsic Apoptosis Pathways: Piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This can involve the activation of caspases (such as caspase-3, -8, and -9) and the modulation of Bcl-2 family proteins.
Conclusion and Future Directions
The structural framework of this compound offers a promising starting point for the development of novel anticancer agents. The exploration of its derivatives, guided by the principles of SAR, holds the potential to yield compounds with improved therapeutic profiles. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a more definitive SAR. In-depth mechanistic studies, including the elucidation of specific DNA adducts and the comprehensive analysis of affected signaling pathways, will be crucial for the rational design of the next generation of piperazine-based alkylating agents. This will require a multidisciplinary approach, combining synthetic chemistry, molecular and cellular biology, and pharmacology to ultimately translate these findings into clinically effective cancer therapies.
References
- 1. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of specific DNA O-alkylation products in individual cells by monoclonal antibodies and digital imaging of intensified nuclear fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Pipobroman: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipobroman is a piperazine derivative with alkylating properties, demonstrating clinical efficacy in the management of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET).[1] Its mechanism of action is thought to involve DNA alkylation, which disrupts DNA synthesis and leads to cell death.[1] This document provides a synopsis of available preclinical and clinical data to guide the design of in vivo experimental protocols for this compound. Due to the limited publicly available detailed preclinical studies, this guide combines established clinical dosing principles with standard in vivo study methodologies.
Mechanism of Action
This compound is classified as an alkylating agent.[2] Although its precise molecular pathways have not been fully elucidated, it is understood to act by covalently attaching an alkyl group to DNA. This process can disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, such as those in the bone marrow.[1]
Signaling Pathway
The following diagram illustrates the generally accepted mechanism of action for alkylating agents like this compound on DNA.
Caption: General mechanism of this compound as a DNA alkylating agent.
Experimental Protocols
Detailed in vivo protocols for this compound are not extensively published. The following protocols are proposed based on a combination of a single preclinical data point and common methodologies in preclinical oncology and hematology research.
Mouse Ehrlich Solid Tumor Model
This protocol is based on a study demonstrating this compound's antitumor effect.[2]
Objective: To evaluate the antitumor efficacy of this compound in a mouse solid tumor model.
Animal Model: Webster mice with Ehrlich solid tumors.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for intraperitoneal (IP) injection
-
Tumor cells (Ehrlich ascites carcinoma)
-
Calipers for tumor measurement
Workflow Diagram:
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Procedure:
-
Animal Handling and Acclimatization: House mice in a controlled environment according to institutional guidelines for a minimum of one week before the experiment.
-
Tumor Implantation: Subcutaneously implant Ehrlich ascites carcinoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Administration: Administer a single intraperitoneal dose of 200 mg/kg this compound to the treatment group. Administer an equivalent volume of the vehicle to the control group.[2]
-
Efficacy Assessment: Measure tumor volume at regular intervals. Monitor animal weight and general health.
-
Endpoint: The study may be concluded when tumors in the control group reach a specific size, or based on a predetermined time point. Efficacy can be assessed by comparing tumor growth inhibition between the treated and control groups.
Proposed Murine Model of Myeloproliferative Neoplasm
This is a proposed protocol for evaluating this compound in a more clinically relevant model, based on general practices.
Objective: To assess the efficacy of this compound in a murine model of polycythemia vera.
Animal Model: A transgenic mouse model that develops a PV-like phenotype (e.g., JAK2 V617F knock-in mice).
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil, 0.5% methylcellulose)
-
Gavage needles
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Hematology analyzer
-
Spleens for weight measurement
Procedure:
-
Animal Model and Baseline Assessment: Use a cohort of mice exhibiting the desired disease phenotype. Collect baseline blood samples to measure hematocrit, platelet, and white blood cell counts.
-
Randomization: Divide mice into treatment and control groups.
-
Dosing Regimen:
-
Induction Phase: Administer this compound daily via oral gavage at a starting dose extrapolated from human studies (e.g., 1 mg/kg/day).
-
Maintenance Phase: After a defined period or once hematological parameters normalize, reduce the dose (e.g., to 0.3-0.6 mg/kg/day).
-
-
Monitoring:
-
Hematology: Perform weekly or bi-weekly blood counts to monitor hematocrit, platelet, and leukocyte levels.
-
Toxicity: Monitor body weight, food and water intake, and clinical signs of distress.
-
Spleen Size: At the end of the study, euthanize the animals and weigh the spleens as an indicator of disease burden.
-
-
Data Analysis: Compare the hematological parameters and spleen weights between the this compound-treated and vehicle-treated groups.
Quantitative Data
The majority of available quantitative data for this compound comes from human clinical trials. Preclinical data is sparse.
Table 1: Preclinical In Vivo Data for this compound
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Webster Mouse Ehrlich Tumor Model | 200 mg/kg (single dose) | Intraperitoneal (IP) | Reduced radioactivity (indicative of inhibited DNA synthesis) and antitumor effect | [2] |
Table 2: Human Clinical Dosing Regimens for this compound in Polycythemia Vera
| Treatment Phase | Dosage | Outcome | Reference |
| Induction | 1 mg/kg/day | Hematologic remission in 94% of patients in a median of 13 weeks. | [3] |
| Maintenance | 0.3-0.6 mg/kg/day | Long-term control of polycythemia vera. | [3] |
| Induction (alternative study) | 1.2 mg/kg/d | To achieve complete remission. | [4] |
| Maintenance (alternative study) | 0.4 to 0.7 mg/kg/d | Long-term use. | [4] |
Safety and Toxicology
In human studies, transient leukopenia and thrombocytopenia have been observed during the initial phase of treatment.[5] Anemia has also been noted.[5] In a comparative study, side effects of this compound included gastric pain and diarrhea.[4] Bone marrow aplasia has been reported as a rare but serious adverse event.[3]
For in vivo studies, it is crucial to monitor for signs of hematological toxicity through regular blood counts and to observe animals for any clinical signs of adverse effects. Histopathological analysis of the bone marrow and other organs at the end of the study is recommended to assess for any treatment-related toxicities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bone marrow aplasia after this compound: an immune-mediated mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pipobroman Dosage Calculation for Mouse Models of Polycythemia Vera
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipobroman is an alkylating agent with demonstrated clinical efficacy in the management of polycythemia vera (PV), a myeloproliferative neoplasm characterized by the overproduction of red blood cells. Murine models of PV, particularly those harboring the JAK2V617F mutation, are critical tools for preclinical evaluation of novel therapeutics. This document provides detailed application notes and protocols for the calculation and administration of this compound in mouse models of PV. Due to a lack of established preclinical data on this compound dosage in these specific models, a protocol for a dose-finding study is proposed, based on human clinical data and general principles of toxicology.
Introduction
Polycythemia vera is primarily driven by a somatic mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F substitution, which leads to constitutive activation of the JAK/STAT signaling pathway and subsequent erythrocytosis.[1] Mouse models that recapitulate the features of human PV, such as those induced by retroviral transduction of bone marrow with Jak2V617F or conditional knock-in models, are invaluable for studying disease pathogenesis and testing novel therapies.[2]
This compound, a piperazine derivative, is thought to exert its antineoplastic effects through DNA alkylation, leading to the disruption of DNA synthesis and cell death.[3] While its use in human patients with PV is well-documented, specific dosage regimens for mouse models have not been widely published. These application notes aim to bridge this gap by providing a comprehensive guide for researchers.
Data Presentation
Table 1: Hematological Parameters in JAK2V617F Mouse Models of Polycythemia Vera
| Parameter | Wild-Type Mice | JAK2V617F Mice | Citation |
| Hematocrit (%) | ~45-50 | >60 | [2] |
| Hemoglobin (g/dL) | ~14-16 | >18 | [2] |
| Red Blood Cell Count (x106/µL) | ~8-10 | Increased | [2] |
| White Blood Cell Count (x103/µL) | ~5-10 | Increased (variable) | [2] |
| Platelet Count (x103/µL) | ~800-1200 | Variable (can be normal or elevated) | [2] |
| Spleen Weight (mg) | ~80-120 | Significantly Increased | [2] |
Table 2: Human Clinical Dosage of this compound for Polycythemia Vera
| Phase | Dosage | Citation |
| Induction | 1 mg/kg/day | [4][5] |
| Maintenance | 0.3-0.6 mg/kg/day | [4][5] |
Experimental Protocols
Protocol 1: Induction of Polycythemia Vera in Mice using JAK2V617F Retroviral Transduction
Objective: To generate a mouse model of polycythemia vera that closely mimics the human disease.
Materials:
-
Donor mice (e.g., C57BL/6 or BALB/c)
-
Recipient mice (syngeneic to donors)
-
Retroviral vector encoding murine Jak2V617F
-
Packaging cell line (e.g., Plat-E)
-
5-Fluorouracil (5-FU)
-
Recombinant murine cytokines (IL-3, IL-6, SCF)
-
Transduction medium (e.g., DMEM with supplements)
-
Irradiation source (e.g., X-ray irradiator)
-
Standard animal husbandry equipment
Procedure:
-
Harvest Donor Bone Marrow: Euthanize donor mice and aseptically harvest bone marrow from femurs and tibias.
-
Hematopoietic Stem and Progenitor Cell Enrichment (Optional): Enrich for hematopoietic stem and progenitor cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Pre-stimulation of Cells: Culture the bone marrow cells for 48 hours in transduction medium supplemented with IL-3, IL-6, and SCF to stimulate cell division, which is necessary for retroviral integration.
-
Retroviral Transduction:
-
Co-culture the stimulated bone marrow cells with the packaging cell line producing the Jak2V617F retrovirus for 48-72 hours.
-
Alternatively, incubate the bone marrow cells with retroviral supernatant.
-
-
Recipient Preparation: Lethally irradiate recipient mice to ablate their native hematopoietic system. A typical dose is 9.5 Gy, which can be split into two doses separated by 3-4 hours to improve tolerance.
-
Bone Marrow Transplantation: Inject the transduced bone marrow cells intravenously (e.g., via the retro-orbital sinus or tail vein) into the irradiated recipient mice.
-
Monitoring: Monitor the mice for signs of disease development, including changes in weight, activity, and plethora (reddening of the skin). Perform regular complete blood counts (CBCs) starting 4-6 weeks post-transplantation to assess hematological parameters.
Protocol 2: Proposed Dose-Finding Study for this compound in JAK2V617F Mouse Models
Objective: To determine a safe and effective dose of this compound for treating polycythemia vera in a JAK2V617F mouse model.
Rationale: As there is no established this compound dosage for PV mouse models in the literature, a dose-finding study is essential. The starting dose can be estimated from the human dose using body surface area (BSA) normalization.
Human to Mouse Dose Conversion:
-
Human dose (induction): 1 mg/kg
-
Human Km (body weight in kg / BSA in m²): 37
-
Mouse Km: 3
-
Mouse Equivalent Dose (MED) = Human Dose x (Human Km / Mouse Km) = 1 mg/kg x (37 / 3) ≈ 12.3 mg/kg
Materials:
-
JAK2V617F mice with established polycythemia vera (hematocrit > 60%)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for blood collection and analysis
Procedure:
-
Animal Grouping: Once the JAK2V617F mice have developed a consistent PV phenotype, divide them into several groups (n=5-10 mice per group):
-
Group 1: Vehicle control (oral gavage with vehicle only)
-
Group 2: Low-dose this compound (e.g., 3 mg/kg/day)
-
Group 3: Mid-dose this compound (e.g., 10 mg/kg/day, close to the calculated MED)
-
Group 4: High-dose this compound (e.g., 30 mg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a defined period (e.g., 4-6 weeks).
-
Monitoring:
-
Toxicity: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
Hematological Parameters: Perform weekly CBCs to monitor hematocrit, hemoglobin, red blood cell count, white blood cell count, and platelet count.
-
Spleen Size: At the end of the study, euthanize the mice and measure spleen weight as an indicator of extramedullary hematopoiesis.
-
-
Data Analysis: Analyze the changes in hematological parameters and spleen size between the different treatment groups and the vehicle control group to determine the dose that effectively reduces the PV phenotype with minimal toxicity.
Mandatory Visualizations
Caption: JAK/STAT signaling in Polycythemia Vera and the mechanism of this compound.
Caption: Experimental workflow for this compound testing in a PV mouse model.
Conclusion
Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The proposed dosages are for investigational use and require careful toxicological evaluation.
References
- 1. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preparation of Pipobroman Stock Solutions for Cell Culture Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pipobroman is an alkylating agent belonging to the piperazine class of compounds.[1][2][3] It is utilized in cancer research and has been clinically used in the treatment of polycythemia vera and essential thrombocythemia.[2][4][5] The mechanism of action of this compound is believed to involve the alkylation of DNA, which disrupts DNA synthesis and leads to cell death.[3][6] This document provides detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments, ensuring reproducibility and accuracy in scientific investigations.
Physicochemical Properties and Solubility
Understanding the physical and chemical characteristics of this compound is crucial for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 356.05 g/mol | [1][6][7] |
| Appearance | White to beige crystalline solid | [1][7] |
| Odor | Slightly sharp, fruity | [1] |
| Taste | Slight bitter taste | [1] |
| Stability | Stable in light and air | [1] |
This compound is poorly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2] The solubility can vary between different suppliers and batches.[2] It is essential to use high-purity solvents suitable for cell culture applications.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 36 mg/mL (≥ 101.11 mM) | [6] |
| 53.5 mg/mL (150.26 mM) | [2] | |
| 2 mg/mL | ||
| Ethanol | 71.0 mg/mL (199.41 mM) | [2] |
| Water | Insoluble | [2] |
Note: Due to the variability in reported solubility, it is recommended to perform a small-scale solubility test with the specific batch of this compound and solvent being used.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes
-
Sterile, pipette tips with filters
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh 3.56 mg of this compound powder using an analytical balance.
-
Solubilization: Transfer the weighed this compound powder into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage Conditions:
Protocol for Diluting this compound Stock Solution for Cell Culture Experiments
-
Thawing: If the stock solution is frozen, thaw it at room temperature or in a 37°C water bath until completely liquid.
-
Working Solution Preparation: In a sterile tube, perform serial dilutions of the 10 mM stock solution with sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Application to Cells: Add the diluted this compound solutions to your cell cultures and incubate for the desired experimental duration.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing and using this compound stock solutions in cell culture experiments.
Caption: Workflow for this compound stock solution preparation and use.
Proposed Mechanism of Action
This compound is known to be a DNA alkylating agent. This diagram depicts a simplified representation of its proposed mechanism of action at the cellular level.
Caption: Proposed signaling pathway of this compound.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions. Always work in a well-ventilated area, preferably a chemical fume hood, when handling the powder. Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock solutions for cell culture experiments. Adherence to these protocols will help ensure the consistency and reliability of experimental results. Proper storage and handling are paramount to maintaining the stability and activity of this compound.
References
- 1. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound [drugfuture.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes and Protocols for Administering Pipobroman to Induce Myelosuppression in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipobroman is an alkylating agent belonging to the piperazine class of compounds.[1][2] It is primarily used in the clinical setting for the treatment of polycythemia vera and essential thrombocythemia.[3] The mechanism of action of this compound, similar to other alkylating agents, is thought to involve the alkylation of DNA, leading to the disruption of DNA synthesis and ultimately resulting in cell death.[1][2] This cytotoxic activity is particularly effective against rapidly proliferating cells, such as those in the bone marrow, making this compound a potent inducer of myelosuppression.
These application notes provide a detailed protocol for the administration of this compound to induce myelosuppression in rodent models. This information is intended for use in preclinical research settings to study the effects of myelosuppression, to evaluate the efficacy of potential therapies for hematopoietic recovery, and for other research purposes where a myelosuppressed animal model is required.
Mechanism of Action: DNA Alkylation
This compound acts as a bifunctional alkylating agent. Its two reactive bromoethyl groups can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine. This can lead to several downstream consequences that inhibit cellular replication and induce apoptosis.
Caption: Proposed signaling pathway for this compound-induced myelosuppression.
Experimental Protocols
Animal Models
The choice of rodent strain can influence the response to alkylating agents.[4][5] Commonly used strains for hematological and toxicological studies include:
-
Mice: C57BL/6, BALB/c, CD-1
-
Rats: Sprague-Dawley, Wistar
It is recommended to use animals of the same sex and a consistent age range (e.g., 8-12 weeks old) to minimize variability.
This compound Formulation and Administration
3.2.1. Formulation
This compound is available as a crystalline solid. A suitable vehicle for administration should be chosen to ensure solubility and stability. Based on its chemical properties, the following vehicle is recommended:
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Preparation of Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Add saline to the final volume and vortex until a clear solution is obtained.
-
Prepare the formulation fresh on the day of administration.
3.2.2. Administration Route and Dosage
The intraperitoneal (i.p.) route is recommended for consistent and rapid absorption. Oral administration is also possible as this compound is well-absorbed from the GI tract, though this may introduce more variability.[1]
Dosage:
Limited data exists for specific myelosuppressive doses of this compound in rodents. A dose-finding study is strongly recommended. Based on toxicity data in mice for other purposes and protocols for other alkylating agents like busulfan, a starting dose range can be proposed.
Table 1: Proposed Dose-Finding Study Design for this compound in Mice
| Group | Dose (mg/kg, i.p.) | Dosing Schedule |
| 1 | Vehicle Control | Single dose on Day 0 |
| 2 | 25 | Single dose on Day 0 |
| 3 | 50 | Single dose on Day 0 |
| 4 | 75 | Single dose on Day 0 |
| 5 | 100 | Single dose on Day 0 |
Note: Doses for rats may need to be adjusted. It is crucial to monitor animals closely for signs of toxicity.
Monitoring of Myelosuppression
Regular monitoring of hematological parameters is essential to characterize the extent and time course of myelosuppression.
3.3.1. Blood Collection
-
Schedule: Collect blood samples at baseline (Day 0) and at regular intervals post-administration (e.g., Days 3, 7, 10, 14, 21, and 28).
-
Method: Collect a small volume of peripheral blood (e.g., 20-50 µL) from the tail vein or saphenous vein into EDTA-coated tubes.
3.3.2. Hematological Analysis
Analyze the following parameters using an automated hematology analyzer calibrated for rodent blood:
-
White Blood Cells (WBC): Total count and differential (neutrophils, lymphocytes, monocytes).
-
Red Blood Cells (RBC): Total count, hemoglobin (HGB), and hematocrit (HCT).
-
Platelets (PLT): Total count.
Table 2: Expected Hematological Changes Following Administration of a Myelosuppressive Dose of an Alkylating Agent
| Parameter | Expected Change | Nadir (Lowest Point) | Recovery |
| WBC | Significant Decrease | 3-7 days | 14-21 days |
| Neutrophils | Significant Decrease | 3-7 days | 14-21 days |
| Lymphocytes | Decrease | 7-10 days | 21-28 days |
| RBC/HGB/HCT | Gradual Decrease | 7-14 days | 21-28 days |
| Platelets | Significant Decrease | 7-10 days | 14-21 days |
Note: The exact timing and magnitude of these changes will be dose-dependent and need to be determined empirically for this compound.
Bone Marrow Analysis (Optional)
For a more detailed assessment of myelosuppression, bone marrow can be harvested at selected time points.
-
Euthanize the animal at the desired time point.
-
Isolate femurs and tibias.
-
Flush the bone marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Prepare cytospin slides for morphological analysis or perform flow cytometry to analyze hematopoietic stem and progenitor cell populations.
Experimental Workflow
The following diagram illustrates the general workflow for a study inducing myelosuppression with this compound.
Caption: Experimental workflow for inducing myelosuppression with this compound.
Safety Precautions
This compound is a cytotoxic agent and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and administering it to animals.
-
Conduct all procedures involving the handling of this compound in a certified chemical fume hood or a biological safety cabinet.
-
Dispose of all contaminated materials (e.g., bedding, syringes, vials) as hazardous waste according to institutional guidelines.
Conclusion
This document provides a comprehensive, though guideline-based, protocol for inducing myelosuppression in rodents using this compound. Due to the limited availability of specific preclinical data for this application, it is imperative that researchers conduct a thorough dose-finding study to determine the optimal dose and timing for their specific experimental needs. Careful monitoring of animal health and adherence to safety protocols are essential for the successful and ethical execution of these studies. The provided workflows and diagrams serve as a guide to aid in the design and implementation of such research.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Role of rat strain in the differential sensitivity to pharmaceutical agents and naturally occurring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetically Defined Strains in Drug Development and Toxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Pipobroman Studies in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies to evaluate the therapeutic potential and safety profile of Pipobroman, a DNA alkylating agent.
Introduction
This compound is an antineoplastic agent belonging to the class of piperazine derivatives.[1] Its mechanism of action is believed to be similar to other DNA alkylating agents, involving the cross-linking of DNA, which disrupts DNA synthesis and ultimately leads to cell death.[1][2] Clinically, this compound has been used in the treatment of polycythemia vera and essential thrombocythemia.[1][3] Long-term studies are crucial to assess the chronic toxicity and carcinogenic potential of this compound, especially given the known risk of secondary malignancies associated with alkylating agents.[3][4][5][6]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from a 2-year carcinogenicity bioassay of this compound in rats and mice. This data is for illustrative purposes to guide researchers in data presentation and interpretation.
Table 1: Survival Rates in a 2-Year this compound Carcinogenicity Study in Fischer 344 Rats
| Treatment Group (mg/kg/day) | Male (Survival %) | Female (Survival %) |
| 0 (Vehicle Control) | 70 | 75 |
| 5 (Low Dose) | 65 | 70 |
| 10 (Mid Dose) | 50 | 60 |
| 20 (High Dose) | 30 | 40 |
* p < 0.05, ** p < 0.01 compared to vehicle control
Table 2: Tumor Incidence in a 2-Year this compound Carcinogenicity Study in Fischer 344 Rats
| Treatment Group (mg/kg/day) | Organ | Tumor Type | Male Incidence (%) | Female Incidence (%) |
| 0 (Vehicle Control) | All Organs | All Tumors | 30 | 35 |
| 5 (Low Dose) | All Organs | All Tumors | 35 | 40 |
| 10 (Mid Dose) | All Organs | All Tumors | 55 | 60 |
| Bone Marrow | Leukemia | 10 | 8 | |
| 20 (High Dose) | All Organs | All Tumors | 70 | 75 |
| Bone Marrow | Leukemia | 25 | 20 |
* p < 0.05, ** p < 0.01 compared to vehicle control
Table 3: Hematological Parameters in Fischer 344 Rats after 12 Months of this compound Treatment
| Treatment Group (mg/kg/day) | Parameter | Male | Female |
| 0 (Vehicle Control) | White Blood Cells (10³/µL) | 7.5 ± 1.2 | 7.8 ± 1.5 |
| Platelets (10³/µL) | 850 ± 150 | 900 ± 120 | |
| 5 (Low Dose) | White Blood Cells (10³/µL) | 6.8 ± 1.1 | 7.2 ± 1.3 |
| Platelets (10³/µL) | 800 ± 130 | 850 ± 110 | |
| 10 (Mid Dose) | White Blood Cells (10³/µL) | 5.2 ± 0.9 | 5.5 ± 1.0 |
| Platelets (10³/µL) | 650 ± 110 | 700 ± 100 | |
| 20 (High Dose) | White Blood Cells (10³/µL) | 3.1 ± 0.7 | 3.5 ± 0.8 |
| Platelets (10³/µL) | 450 ± 90 | 500 ± 80 |
Data are presented as mean ± standard deviation.
- p < 0.05, ** p < 0.01 compared to vehicle control
Experimental Protocols
The following are detailed model protocols for conducting a long-term carcinogenicity study of this compound in rodents. These are based on general guidelines for such studies and should be adapted based on preliminary toxicity data.
Protocol 1: 2-Year Chronic Toxicity and Carcinogenicity Study of this compound in Fischer 344 Rats
1. Objective: To evaluate the chronic toxicity and carcinogenic potential of this compound when administered orally to Fischer 344 rats for 2 years.
2. Animal Model:
-
Species: Rat
-
Strain: Fischer 344
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: 50 animals per sex per group
3. Test Substance and Dosing:
-
Test Substance: this compound
-
Vehicle: 0.5% methylcellulose in sterile water
-
Route of Administration: Oral gavage
-
Dose Levels:
-
Group 1: Vehicle control (0 mg/kg/day)
-
Group 2: Low dose (e.g., 5 mg/kg/day)
-
Group 3: Mid dose (e.g., 10 mg/kg/day)
-
Group 4: High dose (e.g., 20 mg/kg/day - Maximum Tolerated Dose, MTD, to be determined in a preliminary range-finding study)
-
-
Dosing Schedule: Daily for 104 weeks
4. Experimental Procedures:
-
Acclimation: Animals are acclimated for at least one week before the start of the study.
-
Randomization: Animals are randomly assigned to treatment groups.
-
Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for a comprehensive analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: A full necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved. Histopathological examination is performed on all tissues from the control and high-dose groups, and on all gross lesions from all groups.
Protocol 2: 2-Year Carcinogenicity Study of this compound in B6C3F1 Mice
1. Objective: To evaluate the carcinogenic potential of this compound when administered orally to B6C3F1 mice for 2 years.
2. Animal Model:
-
Species: Mouse
-
Strain: B6C3F1
-
Age: 6-8 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: 50 animals per sex per group
3. Test Substance and Dosing:
-
Test Substance: this compound
-
Vehicle: 0.5% methylcellulose in sterile water
-
Route of Administration: Oral gavage
-
Dose Levels: To be determined based on a preliminary dose range-finding study to establish the MTD.
-
Dosing Schedule: Daily for 104 weeks
4. Experimental Procedures:
-
Similar to the rat study, with appropriate adjustments for the species.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway Activated by this compound
This compound, as a DNA alkylating agent, is expected to induce DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This pathway is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. If the damage is too severe, the DDR can trigger apoptosis or cellular senescence.
Caption: DNA Damage Response Pathway initiated by this compound.
Experimental Workflow for a 2-Year Carcinogenicity Bioassay
The following diagram illustrates the key phases and steps involved in conducting a long-term carcinogenicity study.
Caption: Experimental workflow for a 2-year rodent carcinogenicity bioassay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Bone Marrow Following Pipobroman Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipobroman is an alkylating agent used in the treatment of myeloproliferative neoplasms, particularly polycythemia vera and essential thrombocythemia.[1][2] Its mechanism of action, like other alkylating agents, is thought to involve the disruption of DNA synthesis, leading to cell death.[1][3] A primary and dose-limiting toxicity of this compound is bone marrow depression, resulting in leukopenia, thrombocytopenia, and anemia.[1][4] In some cases, prolonged treatment has been associated with the development of secondary malignancies, including acute leukemia and myelofibrosis.[2][4][5]
Flow cytometry is a powerful tool for the detailed analysis of hematopoietic cell populations in the bone marrow. It allows for the precise quantification of various cell lineages and maturational stages, providing critical insights into the effects of therapeutic agents on hematopoiesis. This document provides detailed application notes and protocols for the flow cytometric analysis of bone marrow in patients undergoing this compound therapy. These guidelines are intended to assist researchers and clinicians in monitoring treatment efficacy, assessing bone marrow toxicity, and detecting early signs of clonal evolution.
Data Presentation: Expected Immunophenotypic Changes Post-Pipobroman Treatment
While specific quantitative flow cytometry data for this compound treatment is not extensively available in the public domain, the expected changes in bone marrow composition can be extrapolated from the known effects of alkylating agents on hematopoiesis. The following tables summarize the anticipated immunophenotypic changes in bone marrow cell populations following this compound therapy.
Table 1: Expected Changes in Major Hematopoietic Cell Populations
| Cell Population | Pre-Treatment (Representative %) | Post-Treatment (Representative %) | Key Markers for Identification | Rationale for Change |
| Hematopoietic Stem and Progenitor Cells (HSPCs) | 1-2% | <1% | CD34+, CD38-, Lin- | Alkylating agents target rapidly dividing cells, including HSPCs, leading to their depletion. |
| Myeloid Progenitors | 5-10% | 1-5% | CD34+, CD38+, CD117+ | Reduction in the progenitor pool due to cytotoxicity of this compound. |
| Erythroid Precursors | 20-30% | 10-20% | CD71+, CD235a+ | Suppression of erythropoiesis contributing to anemia. |
| Myeloid Cells (Granulocytic) | 40-60% | 30-50% | CD13+, CD15+, CD16+, CD33+ | Overall decrease in myelopoiesis leading to neutropenia. |
| B-Lymphoid Precursors (Hematogones) | 1-5% | <1% | CD10+, CD19+, CD34+ | High sensitivity of lymphoid precursors to chemotherapy. |
| Mature B-Lymphocytes | 5-10% | 2-5% | CD19+, CD20+ | General lymphopenia is a common side effect of alkylating agents. |
| Mature T-Lymphocytes | 10-20% | 5-15% | CD3+, CD4+ or CD8+ | Relative preservation compared to other lineages, but still a notable decrease. |
| Plasma Cells | <0.5% | <0.5% | CD38+, CD138+ | Generally a minor population, may show slight fluctuations. |
Table 2: Monitoring for Clonal Evolution and Minimal Residual Disease (MRD)
| Condition | Key Immunophenotypic Findings | Relevant Markers |
| Myelodysplastic Syndrome (MDS) | Dysplastic changes in myeloid or erythroid lineages, aberrant antigen expression (e.g., loss of CD13, asynchronous expression of CD15/CD16). | CD13, CD15, CD16, CD33, CD34, CD117 |
| Acute Myeloid Leukemia (AML) | Presence of a distinct blast population (>20% of nucleated cells) with a myeloid immunophenotype. | CD34, CD117, CD13, CD33, MPO, CD7, CD19, CD56 |
| Minimal Residual Disease (MRD) in treated AML | Detection of leukemia-associated immunophenotypes (LAIPs) at very low levels. | Panel tailored to the immunophenotype of the original leukemic clone. |
Experimental Protocols
Bone Marrow Aspirate Collection and Handling
-
Collection: Collect 2-3 mL of bone marrow aspirate in a tube containing an anticoagulant (e.g., EDTA or heparin).
-
Transportation: Transport the sample to the laboratory at room temperature (18-25°C) and process within 24 hours of collection.
-
Sample Preparation:
-
Perform a red blood cell (RBC) lysis to remove contaminating erythrocytes.
-
Alternatively, for enrichment of mononuclear cells, perform a density gradient centrifugation (e.g., using Ficoll-Paque™).
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Flow Cytometry Staining Protocol
-
Cell Preparation: Resuspend the cells to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
Antibody Cocktail Preparation: Prepare a cocktail of fluorescently-conjugated antibodies targeting the antigens of interest. (See Table 3 for a suggested panel).
-
Staining:
-
Add 100 µL of the cell suspension to each flow cytometry tube.
-
Add the appropriate volume of the antibody cocktail to each tube.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant.
-
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer for acquisition.
Table 3: Suggested 8-Color Antibody Panel for Bone Marrow Analysis
| Fluorochrome | Antigen | Cell Population(s) Identified |
| FITC | CD10 | B-cell precursors |
| PE | CD34 | Hematopoietic stem and progenitor cells, blasts |
| PerCP-Cy5.5 | CD19 | B-lymphocytes |
| PE-Cy7 | CD117 | Hematopoietic progenitors, mast cells, blasts |
| APC | CD13 | Myeloid cells |
| APC-H7 | CD33 | Myeloid cells |
| V450 | CD45 | Pan-leukocyte marker (for gating) |
| V500 | CD38 | Plasma cells, activated cells, progenitor maturation |
Note: This is a representative panel. The choice of antibodies and fluorochromes should be optimized based on the specific research question and the instrument configuration.
Data Acquisition and Analysis
-
Instrument Setup: Use a calibrated flow cytometer. Set up appropriate compensation controls using single-stained beads or cells.
-
Data Acquisition: Acquire a sufficient number of events (e.g., 100,000 to 500,000 events) for accurate analysis of rare populations.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells (if a viability dye is used).
-
Identify the total leukocyte population using a CD45 vs. side scatter (SSC) plot.
-
From the leukocyte gate, identify different cell populations based on their specific antigen expression patterns.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DNA alkylating agent.
Caption: Experimental workflow for bone marrow flow cytometry analysis.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Monitor Tumor Response to Pipobroman
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipobroman is an alkylating agent with antineoplastic properties, primarily used in the treatment of polycythemia vera and essential thrombocythemia.[1][2][3][4] Its mechanism of action, while not fully elucidated, is believed to involve the alkylation of DNA, leading to disruption of DNA synthesis and ultimately cell death.[1][2] Monitoring the therapeutic efficacy of this compound in preclinical and clinical settings is crucial for optimizing dosing regimens and understanding its antitumor effects. In vivo imaging techniques offer a non-invasive and longitudinal approach to assess tumor response, providing valuable insights into pharmacodynamic changes at both anatomical and molecular levels.[5][6]
These application notes provide an overview of various in vivo imaging modalities that can be employed to monitor tumor response to this compound. Detailed protocols for key experimental approaches are also presented to guide researchers in designing and executing their studies.
Signaling Pathway: DNA Damage Response to this compound
This compound, as an alkylating agent, induces DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This intricate signaling network coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[7][8][9] Understanding this pathway is key to interpreting the molecular imaging readouts of this compound's effects.
Caption: DNA Damage Response Pathway Activated by this compound.
Experimental Workflow for Monitoring Tumor Response
A typical preclinical experimental workflow to assess the efficacy of this compound using in vivo imaging would involve several key stages, from tumor model establishment to data analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selectscience.net [selectscience.net]
- 7. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Approaches for Cancer Therapies: Targeting the DNA Damage Response | Technology Networks [technologynetworks.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Use of Pipobroman in Combination with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipobroman is an alkylating agent primarily used in the management of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET).[1][2] Its mechanism of action, while not fully elucidated, is believed to involve the alkylation of DNA, leading to the disruption of DNA synthesis and ultimately cell death.[3] While often used as a monotherapy, interest in its use in combination with other chemotherapeutic agents is growing, particularly in patient populations refractory to first-line treatments.[4][5] This document provides an overview of the available data on this compound combination therapy, along with generalized protocols for evaluating such combinations in a research setting.
Clinical Data Summary
The most well-documented combination therapy involving this compound is with hydroxyurea for the treatment of polycythemia vera. Clinical trials have compared the efficacy and long-term outcomes of this combination against monotherapy.
| Treatment Arm | Median Survival | Cumulative Incidence of AML/MDS (20 years) | Cumulative Incidence of Myelofibrosis (20 years) | Reference |
| This compound | 15.4 years | 52% | 21% | [6][7] |
| Hydroxyurea | 20.3 years | 24% | 32% | [6][7] |
AML/MDS: Acute Myeloid Leukemia/Myelodysplastic Syndrome
These long-term follow-up studies have indicated that while effective in controlling the disease, this compound is associated with a higher risk of leukemic transformation compared to hydroxyurea, suggesting caution in its use as a first-line agent.[6][7]
Postulated Mechanism of Action and Signaling Pathway
This compound is classified as an alkylating agent.[5] These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, primarily at the N7 position of guanine. This alkylation can lead to DNA damage through several mechanisms, including the formation of DNA cross-links (both inter-strand and intra-strand), abnormal base pairing, and DNA strand breaks. The resulting DNA damage triggers cell cycle arrest and apoptosis.
Caption: Postulated signaling pathway for this compound's cytotoxic effects.
Experimental Protocols for Evaluating Combination Therapies
Due to the limited availability of public preclinical data on this compound in combination with other specific agents, the following are generalized, yet detailed, protocols commonly used to assess the synergistic, additive, or antagonistic effects of drug combinations. These can be adapted for the study of this compound with other chemotherapeutics.
In Vitro Synergy Assessment: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and subsequently to calculate the Combination Index (CI) to assess synergy.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the second chemotherapeutic agent in complete medium. Also, prepare combinations of both drugs at constant ratios (e.g., based on their individual IC50 values).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assessment: Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound in combination with another agent.
Materials:
-
Cancer cell line
-
This compound and combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the second agent, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Workflow for Preclinical Evaluation of Combination Therapy
The following diagram outlines a typical workflow for the preclinical assessment of a combination therapy involving this compound.
Caption: Preclinical workflow for combination therapy evaluation.
Conclusion
The clinical use of this compound in combination with other chemotherapeutic agents, such as hydroxyurea, has been established for myeloproliferative neoplasms. However, there is a clear need for further preclinical research to elucidate the synergistic potential and mechanisms of action of this compound with a broader range of anticancer drugs. The protocols and workflows provided here offer a foundational framework for researchers to systematically evaluate novel this compound-based combination therapies, with the ultimate goal of improving therapeutic outcomes for cancer patients.
References
- 1. Treatment of Polycythemia Vera and Essential Thrombocythemia: The Role of this compound | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic options for patients with polycythemia vera and essential thrombocythemia refractory/resistant to hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Treatment of polycythemia vera with hydroxyurea and this compound: final results of a randomized trial initiated in 1980 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pipobroman Technical Support Center: Troubleshooting Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with pipobroman in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antineoplastic agent belonging to the piperazine class of compounds.[1] Its chemical structure is similar to that of other DNA alkylating agents.[1] The primary mechanism of action of this compound is believed to be the alkylation of DNA, which leads to the disruption of DNA synthesis and ultimately results in cell death.[1][2][3] It is classified as a polyfunctional alkylating agent.[2]
Q2: What are the main solubility characteristics of this compound?
This compound is sparingly soluble in water but exhibits good solubility in dimethyl sulfoxide (DMSO). This is a critical consideration for its use in aqueous-based in vitro assays, such as cell culture experiments.
Q3: Which solvent is recommended for preparing this compound stock solutions for in vitro assays?
Due to its low aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[4][5]
Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell lines in culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[6][7] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.[7][8]
Troubleshooting Guide
Issue: I'm observing precipitation when I add my this compound-DMSO stock solution to the cell culture medium.
This is a common issue when diluting a concentrated stock of a hydrophobic compound in an aqueous solution. Here are several troubleshooting steps:
-
Problem: The concentration of this compound in the final working solution exceeds its aqueous solubility limit.
-
Solution: Decrease the final concentration of this compound in your assay. It's possible that the required therapeutic concentration is below the solubility limit.
-
-
Problem: The DMSO concentration in the final solution is too low to maintain this compound in solution.
-
Solution 1: While keeping the final DMSO concentration below the cytotoxic level (e.g., <0.5%), you can try a stepwise dilution. Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[6]
-
Solution 2: Pre-warm the cell culture medium to 37°C before adding the this compound-DMSO stock. This can sometimes help to improve solubility.
-
-
Problem: The this compound-DMSO stock solution was not properly prepared or stored.
-
Solution: Ensure your DMSO is anhydrous (moisture-absorbing DMSO can reduce solubility).[5] When preparing the stock solution, ensure the this compound is completely dissolved. Sonication or gentle warming (up to 37°C) can aid in dissolution.[9] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
-
Issue: My cells are showing signs of toxicity even at low concentrations of this compound.
-
Problem: The observed toxicity might be due to the DMSO vehicle and not the this compound itself.
-
Solution: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as your experimental wells but without this compound. This will allow you to distinguish between the cytotoxic effects of the solvent and the compound.[8]
-
-
Problem: The cell line is particularly sensitive to DNA damaging agents.
-
Solution: Consider using a lower concentration range of this compound or reducing the treatment duration.
-
Quantitative Data Summary
The following table summarizes the key solubility data for this compound.
| Property | Value | Solvent/Conditions | Source |
| Water Solubility | 2.24 mg/mL | Predicted | DrugBank |
| DMSO Solubility | ≥ 36 mg/mL (101.11 mM) | In Vitro | [10] |
| DMSO Solubility | 71 mg/mL (199.41 mM) | In Vitro | [5] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound powder. The molecular weight of this compound is 356.05 g/mol . To prepare a 10 mM stock solution, you would dissolve 3.56 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes or warm it briefly at 37°C to aid dissolution.[9]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.[4]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture well, you can first prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed medium.
-
Add the appropriate volume of the intermediate dilution to your cell culture plates to reach the desired final concentration. Ensure the final DMSO concentration remains below the cytotoxic threshold for your cells (typically <0.5%).
-
Gently mix the contents of the wells after adding the working solution.
-
-
Experimental Controls:
-
Vehicle Control: Prepare a control group of cells that are treated with the same final concentration of DMSO as the experimental group, but without this compound.
-
Untreated Control: Include a group of cells that are not treated with either this compound or DMSO.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for this compound Solution Preparation.
Proposed Signaling Pathway of this compound-Induced DNA Damage Response
As an alkylating agent, this compound is expected to cause DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. A key pathway activated by DNA damage that leads to cell cycle arrest is the ATR-Chk1 pathway.[1][2][11][12]
Caption: this compound-Induced DNA Damage Response Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pipobroman concentration for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pipobroman concentration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antineoplastic agent belonging to the piperazine class of compounds.[1] While its exact mechanism is not fully elucidated, it is structurally similar to DNA alkylating agents.[1][2] It is believed to act by forming covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and function, which ultimately results in cell death.[1]
Q2: What are the primary therapeutic uses of this compound?
This compound has been used in the treatment of polycythemia vera and essential thrombocythemia.[3] It is also indicated for refractory chronic myeloid leukemia.[1]
Q3: What is a typical starting dose for this compound in clinical settings?
Clinical starting doses for this compound vary depending on the condition being treated. For polycythemia vera, a common starting dose is 1 mg/kg/day.[4] In essential thrombocythemia, a starting dose of 0.8-1 mg/kg/day has been used.[5] It is crucial to note that these are clinical dosages and may not directly translate to in vitro experimental concentrations.
Q4: How should I prepare this compound for in vitro experiments?
This compound is soluble in DMSO.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the expected cellular effects of this compound treatment in vitro?
As a DNA alkylating agent, this compound is expected to induce DNA damage, leading to cell cycle arrest, apoptosis, and a decrease in cell viability. The magnitude of these effects will be dependent on the concentration of this compound and the duration of exposure.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate.[7] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[7] |
| Absorbance values are too low | Insufficient cell number, short incubation time with MTT reagent, or low metabolic activity of cells. | Optimize cell seeding density and incubation time for your specific cell line. Ensure cells are in the logarithmic growth phase. |
| Unexpected increase in absorbance at higher this compound concentrations | The compound may interfere with the MTT reduction process or induce a stress response that increases metabolic activity before cell death.[8] | Visually inspect cells for signs of cytotoxicity under a microscope. Consider using a different viability assay (e.g., trypan blue exclusion or a cytotoxicity assay) to confirm the results. |
| High background absorbance | Contamination of media or reagents, or the presence of reducing agents in the media.[9] | Use fresh, sterile reagents. Ensure the culture medium does not contain components that can reduce the MTT reagent.[9] |
Apoptosis Assays (e.g., Annexin V Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly, are unhealthy, or were cultured for too long. | Handle cells gently during harvesting. Use cells in the logarithmic growth phase. Ensure optimal culture conditions. |
| No significant increase in apoptosis after treatment | This compound concentration is too low, or the incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line. |
| High percentage of necrotic (Annexin V and PI positive) cells | The this compound concentration may be too high, leading to rapid cell death. | Test a lower range of this compound concentrations. |
| Weak or no Annexin V signal | Insufficient calcium in the binding buffer, or the assay was performed too long after staining. | Use the recommended binding buffer containing calcium. Analyze samples by flow cytometry promptly after staining.[10] |
Cell Cycle Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks in the histogram | Clumped cells, improper fixation, or incorrect flow cytometer settings. | Ensure a single-cell suspension before fixation. Use proper fixation techniques (e.g., dropwise addition of cold ethanol while vortexing).[11] Optimize flow cytometer settings for your specific cell type. |
| No clear cell cycle arrest after treatment | The this compound concentration or incubation time may be insufficient to induce a detectable cell cycle block. | Perform a time-course experiment to identify the optimal time point for observing cell cycle arrest. Test a range of this compound concentrations. |
| Debris peak obscuring the sub-G1 population | Excessive cell death and fragmentation. | Gate out debris based on forward and side scatter properties. Consider using a DNA fragmentation assay (e.g., TUNEL) for a more specific measure of apoptosis-related DNA breaks. |
Data Presentation
Table 1: Clinical Dosage of this compound
| Indication | Starting Dose | Maintenance Dose | Reference |
| Polycythemia Vera | 1 mg/kg/day | 0.3-0.6 mg/kg/day | [4] |
| Essential Thrombocythemia | 0.8-1 mg/kg/day | Not specified | [5] |
Note: These are clinical dosages and should not be directly applied to in vitro experiments. Researchers must determine the optimal in vitro concentration through dose-response studies.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the determined time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent clumping.[11] Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Use the resulting histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for evaluating the optimal concentration of this compound.
Caption: Proposed signaling pathway of this compound-induced cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ucl.ac.uk [ucl.ac.uk]
Pipobroman stability in different solvents and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Pipobroman in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Disclaimer: Specific, experimentally validated stability data for this compound is limited in publicly available literature. The information provided herein is based on general chemical principles, the known reactivity of functional groups present in the this compound molecule (N-acylpiperazine, alkyl bromide), and established practices for pharmaceutical stability testing. All quantitative data presented are illustrative examples and should not be considered as experimentally verified values. It is crucial to perform your own stability studies to determine the precise stability of this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder is generally considered to be stable when protected from light and moisture. For long-term storage, it is recommended to store the powder at -20°C in a tightly sealed container. Some suppliers suggest that it can be stored at 4°C for shorter periods. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is sparingly soluble in water but has better solubility in organic solvents like Dimethyl Sulfoxide (DMSO). Stock solutions are typically prepared in anhydrous DMSO. For short-term storage (up to 24 hours), solutions may be kept at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the expected stability of this compound in aqueous solutions?
A3: this compound is expected to be susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is likely to be dependent on pH and temperature. As an N-acylpiperazine and an alkyl bromide, both the amide and the carbon-bromine bonds can be subject to hydrolytic cleavage. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If storage is unavoidable, it should be for the shortest possible time at low temperatures (2-8°C).
Q4: Is this compound sensitive to light?
A4: While some sources state that this compound is stable in light, it is good laboratory practice to protect all drug solutions from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil, especially for solutions that will be stored for any length of time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. If using aqueous buffers, minimize the time the drug is in solution before use. Consider performing a time-course experiment to determine the rate of degradation in your specific assay medium. |
| Inconsistent results between experiments. | Instability of stock solutions due to improper storage. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Ensure stock solutions are stored at -20°C or -80°C. Protect from light. |
| Precipitation observed in my stock solution upon thawing. | The solvent may have absorbed moisture, reducing the solubility of this compound. | Use anhydrous DMSO for preparing stock solutions. Ensure the vial is tightly sealed. Briefly warm and vortex the solution to try and redissolve the precipitate. If it does not redissolve, it is best to prepare a fresh stock solution. |
| Appearance of new peaks in my HPLC chromatogram over time. | Chemical degradation of this compound. | This is indicative of instability. Characterize the degradation products if necessary. Develop and validate a stability-indicating analytical method to accurately quantify the remaining active compound. |
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at 25°C
| Solvent | Initial Concentration (mg/mL) | % Remaining after 24h | % Remaining after 72h |
| DMSO (anhydrous) | 10 | >99% | >98% |
| Ethanol | 5 | 95% | 88% |
| PBS (pH 7.4) | 1 | 85% | 65% |
| 0.1 M HCl | 1 | 70% | 45% |
| 0.1 M NaOH | 1 | 60% | 30% |
Note: The data in this table are hypothetical and for illustrative purposes only.
Table 2: Illustrative Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Temperature | Initial Concentration (mg/mL) | % Remaining after 8h |
| 4°C | 1 | 95% |
| 25°C | 1 | 88% |
| 37°C | 1 | 75% |
Note: The data in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for various time points.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for a defined period. Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamps) for a defined duration. A dark control should be run in parallel.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
Protocol 2: Hypothetical Stability-Indicating HPLC Method for this compound
This protocol describes a hypothetical reversed-phase HPLC method that could be a starting point for developing a validated stability-indicating assay.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program (Illustrative):
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by the forced degradation study, ensuring that degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential hydrolytic degradation pathways of this compound.
Technical Support Center: Managing Pipobroman-Induced Hematological Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hematological toxicity induced by Pipobroman in animal models. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antineoplastic agent belonging to the piperazine class of drugs.[1] It functions as a bifunctional alkylating agent.[2] Its mechanism of action is believed to involve the cross-linking of DNA strands, which disrupts DNA synthesis and leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][3] This cytotoxic activity is particularly effective against rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.
Q2: What are the expected hematological toxicities of this compound in animal models?
A2: Based on its mechanism of action and clinical observations in humans, the primary dose-limiting toxicity of this compound is myelosuppression.[1][4] Researchers should anticipate the development of:
-
Neutropenia: A significant decrease in neutrophils, increasing the risk of infections.
-
Thrombocytopenia: A reduction in platelet counts, leading to a higher risk of bleeding.
-
Anemia: A decrease in red blood cells and hemoglobin, resulting in reduced oxygen-carrying capacity.
In human patients, transient leukopenia and thrombocytopenia have been observed during the initial phase of treatment.[4]
Q3: Which animal models are suitable for studying this compound-induced hematological toxicity?
A3: While specific studies detailing this compound-induced myelosuppression in animal models are limited, standard rodent models are recommended. These include:
-
Mice: Strains such as C57BL/6 and BALB/c are commonly used for their well-characterized immune systems and hematopoietic responses.
-
Rats: Wistar and Sprague-Dawley rats are also suitable models for hematological studies.[1]
The choice of model may depend on the specific research question and the endpoints being evaluated.
Q4: How should this compound be prepared and administered to animals?
A4: this compound is reported to be well-absorbed from the GI tract in humans.[1] For animal studies, oral gavage is a common and effective route of administration. Intraperitoneal (IP) injection can also be used. The vehicle for administration should be sterile and non-toxic. Common vehicles include sterile saline or a solution of 0.5% methylcellulose.
Troubleshooting Guides
Issue 1: Variability in the Degree of Myelosuppression
Q: We are observing inconsistent levels of neutropenia, thrombocytopenia, and anemia between animals in the same dose group. What could be the cause?
A: Variability in myelosuppression can arise from several factors. Here is a troubleshooting workflow to identify the potential source of the issue:
Caption: Troubleshooting workflow for inconsistent myelosuppression.
Issue 2: Unexpected Animal Mortality
Q: We are experiencing unexpected deaths in our this compound-treated animals, even at doses intended to induce non-lethal hematotoxicity. What should we do?
A: Unexpected mortality is a serious concern and requires immediate action. The most likely causes are severe myelosuppression leading to opportunistic infections or hemorrhage.
Immediate Actions:
-
Euthanize moribund animals: Animals showing signs of severe distress (e.g., lethargy, hunched posture, labored breathing, bleeding) should be humanely euthanized.
-
Perform necropsies: Conduct necropsies on deceased animals to identify the cause of death (e.g., signs of infection, internal bleeding).
-
Review dosing and animal health: Double-check your dosing calculations and the health status of the animals prior to the experiment.
Prophylactic and Supportive Care Considerations:
-
Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in the drinking water to prevent opportunistic infections, especially during the expected neutrophil nadir.
-
Supportive Care: Implement supportive care measures as outlined in the protocols below, such as the administration of Granulocyte Colony-Stimulating Factor (G-CSF) to mitigate severe neutropenia.[5]
Issue 3: Difficulty in Establishing a Dose-Response Relationship
Q: We are struggling to establish a clear dose-response curve for this compound-induced hematotoxicity. What factors should we consider?
A: Establishing a clear dose-response relationship is crucial for a robust animal model. If you are not observing a graded response with increasing doses of this compound, consider the following:
-
Dose Range: Your selected dose range may be too narrow or on the plateau of the dose-response curve. A pilot study with a wider range of doses is recommended.
-
Pharmacokinetics: The absorption and metabolism of this compound may vary between animals. Ensure consistent administration techniques and consider the timing of blood collection relative to dosing.
-
Saturation of Toxicity: At higher doses, you may reach a maximum level of myelosuppression, leading to a plateau in the observed toxicity.
Experimental Protocols
Note: The following protocols are based on general principles of managing chemotherapy-induced myelosuppression and may need to be optimized for your specific experimental conditions.
Protocol 1: Induction of Hematological Toxicity with this compound in Mice
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
This compound Preparation: Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water. Prepare fresh daily.
-
Dose-Finding Study:
-
Blood Sampling: Collect blood samples (e.g., 50 µL) via tail vein or saphenous vein at baseline (Day 0) and at regular intervals post-administration (e.g., Days 3, 7, 10, 14, 21).
-
Hematological Analysis: Perform complete blood counts (CBCs) to determine white blood cell (WBC) counts with differential, red blood cell (RBC) counts, hemoglobin, and platelet counts.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in activity, and signs of infection or bleeding.
Caption: Experimental workflow for inducing this compound toxicity.
Protocol 2: Management of this compound-Induced Neutropenia with G-CSF
-
Induction of Neutropenia: Administer a pre-determined dose of this compound that induces significant neutropenia (e.g., >75% reduction in neutrophils).
-
G-CSF Administration:
-
Prophylactic: Begin G-CSF administration 24 hours after this compound administration.
-
Therapeutic: Begin G-CSF administration when neutrophil counts fall below a pre-defined threshold (e.g., <0.5 x 10^9/L).
-
-
G-CSF Dosing: Administer recombinant murine G-CSF (e.g., filgrastim) at a dose of 5-10 µg/kg/day, subcutaneously.[5]
-
Monitoring: Collect blood samples daily or every other day to monitor neutrophil recovery.
Protocol 3: Management of this compound-Induced Anemia with Erythropoietin (EPO)
-
Induction of Anemia: Administer this compound at a dose known to cause a significant drop in hemoglobin and hematocrit.
-
EPO Administration: Begin administration of recombinant human erythropoietin (rHuEPO) 24-48 hours after this compound.
-
EPO Dosing: Administer rHuEPO at a dose of 100-300 IU/animal, subcutaneously, three times a week.
-
Monitoring: Monitor hemoglobin and hematocrit levels weekly.
Protocol 4: Management of this compound-Induced Thrombocytopenia with a TPO-Receptor Agonist
-
Induction of Thrombocytopenia: Administer a dose of this compound that induces severe thrombocytopenia (e.g., platelet count < 50 x 10^9/L).
-
TPO-RA Administration: Begin administration of a thrombopoietin receptor agonist (e.g., romiplostim) when platelet counts begin to decline or reach a pre-defined threshold.
-
TPO-RA Dosing: Administer romiplostim at a dose of 10-30 µg/kg, subcutaneously, once or twice a week. A dose of 10 µg/kg has been shown to be effective in mice.[7][8]
-
Monitoring: Monitor platelet counts every 2-3 days to assess recovery.
Quantitative Data Summary
The following tables provide a general timeline and expected severity of hematological toxicities based on clinical data and studies with other alkylating agents. Note: These values should be confirmed with a dose-finding study for this compound in your specific animal model.
Table 1: Expected Nadir and Recovery Times for Hematological Parameters
| Hematological Parameter | Expected Nadir (Days Post-Administration) | Expected Recovery (Days Post-Administration) |
| Neutrophils | 5 - 10 | 14 - 21 |
| Platelets | 7 - 14 | 21 - 28 |
| Red Blood Cells | 14 - 21 | > 28 |
Table 2: Suggested Dose Ranges for Supportive Care Agents in Rodents
| Supportive Care Agent | Species | Route | Suggested Dose Range | Frequency |
| G-CSF (Filgrastim) | Mouse/Rat | SC | 5 - 10 µg/kg | Daily |
| Erythropoietin (rHuEPO) | Mouse/Rat | SC | 100 - 300 IU/animal | 3 times/week |
| TPO-RA (Romiplostim) | Mouse/Rat | SC | 10 - 30 µg/kg | 1-2 times/week |
Signaling Pathways
This compound, as a DNA alkylating agent, triggers the DNA Damage Response (DDR) pathway in hematopoietic stem and progenitor cells. This leads to cell cycle arrest and, if the damage is too severe, apoptosis.
Caption: this compound-induced DNA damage response pathway.
This technical support guide provides a framework for managing this compound-induced hematological toxicity in animal models. Researchers are encouraged to perform pilot studies to determine the optimal dosing and treatment regimens for their specific experimental setup.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols enhance the activity of alkylating agents in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polycythemia vera treated with this compound as single agent: low incidence of secondary leukemia in a cohort of patients observed during 20 years (1971-1991) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombopoietin receptor agonist (TPO-RA) treatment raises platelet counts and reduces anti-platelet antibody levels in mice with immune thrombocytopenia (ITP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
Strategies to overcome Pipobroman resistance in cancer cells
Welcome to the technical support center for researchers investigating Pipobroman resistance in cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
This compound is classified as a polyfunctional alkylating agent.[1] While its precise mechanism of action is not fully elucidated, it is thought to be similar to other DNA alkylating agents.[1][2] It is believed to form covalent bonds with DNA, leading to cross-linking and disruption of DNA synthesis and function, ultimately resulting in cell death.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not well-documented, resistance to alkylating agents, in general, can be attributed to several factors:
-
Enhanced DNA Repair: Increased activity of DNA repair pathways that remove this compound-induced DNA adducts. Key pathways include Base Excision Repair (BER), Mismatch Repair (MMR), and direct reversal of alkylation by enzymes like O6-alkylguanine-DNA-alkyltransferase (MGMT).[3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Drug Inactivation: Increased intracellular detoxification of this compound, often mediated by the glutathione S-transferase (GST) system.[5]
-
Alterations in Apoptotic Pathways: Dysregulation of pro-apoptotic and anti-apoptotic proteins that allows cancer cells to evade programmed cell death despite DNA damage.
Q3: Are there any known combination therapies to overcome this compound resistance?
Currently, there are no clinically established combination therapies specifically designed to overcome this compound resistance. However, based on the known mechanisms of resistance to other alkylating agents, potential combination strategies could involve:
-
Inhibitors of DNA repair enzymes: For example, PARP inhibitors in combination with alkylating agents are under investigation.[6][7]
-
Inhibitors of drug efflux pumps.
-
Agents that deplete intracellular glutathione levels , such as buthionine sulfoximine (BSO).
Further research is required to validate these strategies for this compound.
Troubleshooting Guides
Issue: Decreased this compound efficacy in my cell line.
This guide will help you systematically investigate the potential mechanisms of resistance.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound resistance.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound for mechanistic studies.
Methodology:
-
Culture the parental cancer cell line in standard growth medium.
-
Expose the cells to a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Allow the cells to recover and repopulate.
-
Gradually increase the concentration of this compound in a stepwise manner over several months.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in IC50 is observed (e.g., >5-fold), establish the resistant cell line.
-
Perform single-cell cloning to isolate clonal populations of resistant cells.
Protocol 2: Comet Assay to Assess DNA Damage
Objective: To quantify the level of DNA damage induced by this compound and the rate of its repair.
Methodology:
-
Seed both parental (sensitive) and this compound-resistant cells.
-
Treat the cells with this compound for a defined period (e.g., 2 hours).
-
Collect cells at different time points after treatment (e.g., 0, 2, 6, 12, 24 hours) to assess repair.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | This compound | 15 | 1 |
| Resistant | This compound | 120 | 8 |
Table 2: Hypothetical Results of a Comet Assay
| Cell Line | Time Post-Pipobroman (hours) | Average Comet Tail Moment |
| Parental | 0 | 25.3 |
| Parental | 6 | 12.1 |
| Parental | 24 | 4.2 |
| Resistant | 0 | 10.8 |
| Resistant | 6 | 3.5 |
| Resistant | 24 | 1.9 |
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway for this compound Action and Resistance
References
- 1. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Minimizing off-target effects of Pipobroman in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pipobroman in preclinical research models. The information aims to help minimize and understand potential off-target effects to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an alkylating agent. Its primary mechanism of action is the alkylation of DNA, which leads to the disruption of DNA synthesis and results in cell death.[1][2] It is classified as a polyfunctional alkylating agent, suggesting it can form cross-links within or between DNA strands.[2]
Q2: What are the known clinical side effects of this compound, and how might they translate to in vitro models?
A2: Clinically, this compound's principal toxic effect is bone marrow depression, leading to leukopenia, thrombocytopenia, and anemia.[2] Other reported side effects include gastrointestinal issues like nausea, vomiting, and diarrhea.[2] In in vitro models, these clinical toxicities suggest that researchers should pay close attention to cell viability, proliferation rates, and signs of apoptosis, even in cell lines that are not the primary target of the investigation. High concentrations may lead to generalized cytotoxicity that can confound experimental results.
Q3: Are there known off-target molecular pathways affected by this compound?
A3: Currently, there is a lack of specific studies, such as comprehensive kinome scans or chemoproteomic analyses, that definitively identify the off-target protein interactions of this compound. However, as a piperazine-containing compound, it belongs to a class of molecules known to interact with a variety of cellular targets.[3] Researchers should be aware of the potential for off-target effects on signaling pathways commonly dysregulated in cancer, although direct evidence for this compound's interaction with specific pathways like MAPK/ERK or PI3K/Akt is not yet established.
Q4: How can I determine an appropriate starting concentration for my in vitro experiments?
A4: A good starting point is to consult publicly available datasets, such as the NCI-60 screen, which provides growth inhibition data across a panel of 60 human cancer cell lines.[4] From this data, you can find the mean GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (lethal concentration for 50% of cells) to guide your initial dose-response experiments.[4] It is crucial to perform a dose-response curve in your specific cell line of interest to determine the optimal concentration range for your experimental window.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in control cell lines | This compound concentration is too high, leading to off-target toxicity. | Perform a dose-response curve to determine the GI50 for your control and experimental cell lines. Use a concentration that is effective in your target line but has minimal impact on your control line. Consider time-course experiments to find an optimal treatment duration. |
| Inconsistent results between experiments | This compound instability in solution. Contamination of cell cultures. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature. Ensure consistent cell culture conditions and regularly test for mycoplasma contamination. |
| Unexpected changes in cell signaling pathways unrelated to DNA damage | Potential off-target effects of this compound on kinases or other signaling proteins. | Use a more targeted approach to confirm on-target effects, such as a DNA damage-specific assay (e.g., Comet assay or γ-H2AX staining). Consider using a structurally unrelated DNA alkylating agent as a control to see if the unexpected signaling changes are specific to this compound's chemical structure. |
| Difficulty distinguishing on-target DNA damage from off-target cytotoxicity | At high concentrations, widespread cell death can mask specific mechanistic effects. | Utilize assays that specifically measure DNA damage at concentrations at or below the GI50. For example, the γ-H2AX assay can detect DNA double-strand breaks before widespread apoptosis occurs.[5][6] |
Data Presentation
Table 1: this compound Activity in the NCI-60 Human Tumor Cell Line Panel
The following table summarizes the mean activity of this compound across the NCI-60 panel of human tumor cell lines. These values can serve as a reference for designing dose-response experiments.[4]
| Parameter | Mean Concentration (µM) |
| GI50 (50% Growth Inhibition) | 64 |
| TGI (Total Growth Inhibition) | 210 |
| LC50 (50% Lethality) | 370 |
Data sourced from the NCI Developmental Therapeutics Program database.[4]
Experimental Protocols
Protocol 1: Assessment of DNA Damage via γ-H2AX Immunofluorescence Staining
This protocol is for detecting DNA double-strand breaks, a consequence of DNA alkylation, through the visualization of phosphorylated H2AX (γ-H2AX) foci.[5][7][8]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Wash cells twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS containing 0.1% Tween-20. Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash cells three times with PBS containing 0.1% Tween-20. Counterstain with DAPI for 5 minutes.
-
Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize and quantify γ-H2AX foci using a fluorescence microscope. The number of foci per cell is an indicator of the extent of DNA double-strand breaks.
Protocol 2: Assessment of DNA Strand Breaks via the Alkaline Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA single- and double-strand breaks.[9][10][11]
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
Procedure:
-
Cell Preparation: Resuspend treated and control cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with LMPA at a 1:10 ratio (v/v) and immediately pipette onto a Comet assay slide pre-coated with NMPA. Allow to solidify at 4°C.
-
Lysis: Immerse slides in cold Lysis Buffer for at least 1 hour at 4°C.
-
Alkaline Unwinding: Gently remove slides from Lysis Buffer and place them in a horizontal electrophoresis tank. Fill the tank with fresh, cold Alkaline Electrophoresis Buffer and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralization: Carefully remove slides and wash gently with Neutralization Buffer three times for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye.
-
Imaging: Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of gamma-H2AX focus formation upon treatment of cells with UV light and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 11. interchim.fr [interchim.fr]
Technical Support Center: Pipobroman and Related Alkylating Agents in Animal Research
Disclaimer: Publicly available preclinical data on the specific effects of Pipobroman in common laboratory animal models is limited. The following guidance is based on the established profile of DNA alkylating agents as a class. Researchers should conduct pilot studies to determine the specific safety and efficacy profile of this compound in their chosen models.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: The exact mechanism of action for this compound is not fully elucidated, but it is structurally similar to other DNA alkylating agents.[1] It is thought to act by attaching alkyl groups to DNA, leading to the cross-linking of DNA strands, DNA strand breaks, and abnormal base pairing.[2][3][4] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (cell death).[5]
Q2: What are the expected toxicities of this compound and other alkylating agents in animals?
A2: Based on the known effects of alkylating agents, the primary toxicities are observed in rapidly dividing tissues.[4] These include:
-
Hematopoietic Toxicity: Suppression of bone marrow, leading to neutropenia (low neutrophils) and thrombocytopenia (low platelets).[3][6] This increases the risk of infection and bleeding.
-
Gastrointestinal Toxicity: Damage to the intestinal lining can cause nausea, vomiting, diarrhea, and anorexia.[3][7]
-
Developmental Toxicity: this compound has been noted to have the potential for developmental toxicity.[8]
-
Organ-Specific Toxicities: Depending on the specific agent and dose, renal and hepatic toxicities can occur.[7]
Q3: How should I monitor animal well-being during a study with an alkylating agent?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Daily Clinical Observations: Record activity level, posture, grooming, and any signs of pain or distress.
-
Body Weight: Measure at least three times per week. Progressive weight loss is a key indicator of toxicity.
-
Food and Water Intake: Monitor for signs of anorexia.
-
Hematology: Perform complete blood counts (CBCs) at baseline and at expected nadir points (typically 7-10 days post-treatment) to monitor for myelosuppression.[7]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Rapid weight loss (>15% of baseline) | Severe gastrointestinal toxicity or systemic illness. | Provide supportive care (subcutaneous fluids, nutritional supplements). Consider dose reduction for subsequent cohorts. If weight loss exceeds 20%, humane euthanasia should be considered as an endpoint. |
| Animal is lethargic and hunched | Common signs of distress and potential sepsis, especially if accompanied by neutropenia. | Check body temperature. If febrile and neutropenic, consider broad-spectrum antibiotics as prescribed by a veterinarian.[9] Provide supportive care. |
| Diarrhea and dehydration | Gastrointestinal epithelial damage. | Administer subcutaneous fluids to correct dehydration. Provide easily digestible, high-calorie food. Monitor electrolytes if possible. |
| Pale mucous membranes and/or petechiae | Anemia and/or thrombocytopenia due to myelosuppression. | Perform a CBC to confirm. If severe, consider humane euthanasia. Adjust dose or treatment schedule for future animals. |
Data Presentation: Monitoring Animal Health
Table 1: Clinical Observation Scoring Sheet (Example)
| Animal ID | Date | Body Weight (g) | Clinical Score (0-3)* | Fecal Score (0-2)** | Notes |
| 1-01 | Day 0 | 25.2 | 0 | 0 | Baseline |
| 1-01 | Day 7 | 23.8 | 1 | 1 | Slight weight loss, soft stool |
| 1-01 | Day 14 | 24.5 | 0 | 0 | Recovering |
* Clinical Score: 0=Normal; 1=Slightly ruffled fur; 2=Ruffled fur, hunched posture; 3=Moribund. ** Fecal Score: 0=Normal; 1=Soft stool; 2=Diarrhea.
Table 2: Hematology Monitoring (Representative Data)
| Animal ID | Time Point | WBC (x10³/µL) | Neutrophils (x10³/µL) | Platelets (x10³/µL) |
| 1-01 | Baseline | 8.5 | 4.2 | 850 |
| 1-01 | Day 7 (Nadir) | 2.1 | 0.8 | 350 |
| 1-01 | Day 14 | 6.8 | 3.5 | 750 |
Experimental Protocols
Representative Protocol: In Vivo Efficacy Study in a Rodent Tumor Model
1. Compound Formulation:
-
This compound is soluble in aqueous solutions.
-
Prepare a stock solution in sterile water or saline.
-
Further dilute to the final dosing concentration on the day of administration.
2. Animal Model:
-
Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) for xenograft models.
-
Acclimatize animals for at least one week before the start of the experiment.
3. Dosing and Administration:
-
Route of Administration: Based on clinical use, oral gavage (PO) is a relevant route.[10] Intraperitoneal (IP) injection is also common in preclinical studies for consistent absorption.[11]
-
Dose: A pilot dose-finding study is essential. Start with a dose extrapolated from human studies (e.g., 1 mg/kg) and escalate to determine the maximum tolerated dose (MTD).[10]
-
Volume: For oral gavage in mice, do not exceed 5 ml/kg.[11]
-
Frequency: Dosing can be daily or intermittent (e.g., once every 3 days) depending on the MTD and study design.
4. Monitoring and Endpoints:
-
Monitor animal health as described in the tables above.
-
Measure tumor volume with calipers 2-3 times per week.
-
Humane Endpoints: Euthanize animals if tumor volume exceeds a predetermined size, if ulceration occurs, or if signs of severe toxicity (e.g., >20% body weight loss) are observed.
Mandatory Visualizations
Caption: Presumed signaling pathway of this compound as a DNA alkylating agent.
Caption: A standard experimental workflow for an in vivo oncology study.
References
- 1. TREATMENT OF POLYCYTHEMIA VERA AND ESSENTIAL THROMBOCYTHEMIA: THE ROLE OF this compound. [iris.unipv.it]
- 2. researchgate.net [researchgate.net]
- 3. nursingcenter.com [nursingcenter.com]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcvets.co.nz [arcvets.co.nz]
- 8. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
Pipobroman batch-to-batch variability and its experimental impact
This technical support center provides guidance for researchers, scientists, and drug development professionals using Pipobroman in their experiments. It addresses potential issues arising from batch-to-batch variability and offers troubleshooting guides and frequently asked questions (FAQs) to ensure experimental consistency and reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the cytotoxic effect of a new batch of this compound compared to our previous lot. What could be the cause?
A1: Discrepancies in experimental outcomes between different batches of this compound can stem from several factors inherent to the chemical manufacturing process. These include variations in purity levels, the presence of different types or quantities of impurities, and potential differences in physical properties such as crystal structure or solubility.[1][2][3] Such variations can alter the compound's biological activity.[4][5]
Q2: What are the common impurities that could be present in this compound and how might they affect my experiments?
A2: Impurities in a this compound batch could include unreacted starting materials, by-products from the synthesis, or degradation products.[6][7] For example, residual reactants from the synthesis of this compound could compete with the active molecule, or degradation products could have their own biological effects, leading to unexpected results or altered potency.[4][5] Even small amounts of a highly active impurity can significantly impact experimental results.[4]
Q3: How should I store this compound to minimize degradation and maintain consistency?
A3: this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[4] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation. Improper storage can lead to the formation of degradation products, which can introduce variability in your experiments.[8]
Q4: Can the physical properties of different this compound batches vary, and is this important?
A4: Yes, physical properties such as particle size and crystal form (polymorphism) can vary between batches.[1] These differences can affect the dissolution rate and bioavailability of the compound in your experimental system, potentially leading to variations in observed efficacy.
Troubleshooting Guides
Issue: Inconsistent results with a new batch of this compound.
1. Verify Compound Identity and Purity:
-
Action: Before extensive use, perform an independent analysis of the new batch.
-
Rationale: To confirm that the compound is indeed this compound and meets the purity specifications stated by the supplier. Batch-to-batch variations in the synthesis and purification process can lead to differences in purity and impurity profiles.[2][3]
2. Compare Dose-Response Curves:
-
Action: Conduct a side-by-side comparison of the old and new batches in your primary assay. Generate full dose-response curves for both.
-
Rationale: This will quantitatively determine if there is a potency shift. A significant change in the EC50 or IC50 values is a strong indicator of batch variability.
3. Check for Solubility Issues:
-
Action: Prepare solutions of both batches and visually inspect for any differences in solubility. Measure the concentration of the prepared stock solutions.
-
Rationale: Poor solubility of a new batch can lead to a lower effective concentration in your experiment, appearing as reduced activity.
4. Review Storage and Handling:
-
Action: Confirm that the new batch has been stored according to the manufacturer's recommendations and that your handling procedures (e.g., solvent for dissolution, storage of stock solutions) have been consistent.
-
Rationale: Improper storage or handling can lead to degradation of the compound, affecting its activity.[8]
Data Presentation
Table 1: Hypothetical Comparison of Two this compound Batches
| Parameter | Batch A (Previous) | Batch B (New) | Acceptable Range |
| Purity (by HPLC) | 99.5% | 98.2% | ≥ 98% |
| Major Impurity 1 | 0.2% | 1.1% | ≤ 0.5% |
| Major Impurity 2 | 0.1% | 0.3% | ≤ 0.2% |
| IC50 (in vitro assay) | 10 µM | 18 µM | ± 20% of reference |
| Solubility (in DMSO) | 50 mg/mL | 45 mg/mL | ≥ 40 mg/mL |
This table illustrates potential quantitative differences that could be observed between two batches and provides a template for in-house quality control.
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
-
Visual Inspection: Examine the physical appearance of the new batch (color, crystallinity) and compare it to the previous batch.
-
Purity and Identity Confirmation:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method to determine the purity of the new batch and compare its impurity profile to the reference batch.[9]
-
Mass Spectrometry (MS): Confirm the molecular weight of the main peak from the HPLC to verify the identity of this compound.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain a 1H NMR spectrum to confirm the chemical structure of this compound.
-
-
Solubility Assessment:
-
Prepare a saturated solution of the new batch in the primary solvent (e.g., DMSO) used for experiments.
-
Determine the concentration of the saturated solution using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
In-Assay Performance Verification:
-
Perform a head-to-head comparison of the new batch against a previously validated or reference batch in your most sensitive and reproducible in vitro assay.
-
Calculate the relative potency of the new batch compared to the reference. A significant deviation (e.g., >20-30%) may indicate meaningful batch-to-batch variability.
-
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound leading to cell death.
Diagram 2: Workflow for Troubleshooting this compound Batch Variability
Caption: A logical workflow for addressing experimental inconsistencies with new batches of this compound.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 8. silcotek.com [silcotek.com]
- 9. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. drugtargetreview.com [drugtargetreview.com]
Validation & Comparative
Validating the Anti-Leukemic Potential of Pipobroman: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for validating the anti-leukemic effects of Pipobroman, particularly within the context of patient-derived xenograft (PDX) models. While direct experimental data on this compound in leukemia PDX models is not extensively available in published literature, this document outlines a robust framework for such preclinical validation. It compares this compound to a common alternative, Hydroxyurea, based on existing clinical data in related myeloproliferative neoplasms, and provides detailed hypothetical experimental protocols and pathway diagrams to guide future research.
Introduction to this compound and Its Role in Hematological Malignancies
This compound is an alkylating agent belonging to the piperazine class of compounds.[1] It is primarily used in the treatment of polycythemia vera (PV) and essential thrombocythemia (ET), which are chronic myeloproliferative neoplasms.[2][3] The mechanism of action for this compound is believed to involve the alkylation of DNA, which disrupts DNA synthesis and leads to cell death.[1] Another proposed mechanism is the inhibition of DNA and RNA polymerase or a reduction in the incorporation of pyrimidine nucleotides into DNA.[4]
While effective in controlling the proliferation of malignant cells in PV and ET, long-term treatment with this compound has been associated with a risk of transformation to acute myeloid leukemia (AML).[5][6] This dual role as both a therapeutic agent and a potential leukemogen underscores the need for rigorous preclinical evaluation of its effects specifically on leukemic cells, for which patient-derived xenograft (PDX) models represent the current gold standard.
The Power of Patient-Derived Xenografts in Leukemia Research
Patient-derived xenograft (PDX) models are created by implanting tumor cells from a human patient into an immunodeficient mouse.[7][8] These models are invaluable in preclinical oncology research as they retain the genetic and phenotypic heterogeneity of the original tumor.[9] For leukemia, PDX models are typically established by injecting patient leukemia cells, often from bone marrow or peripheral blood, into immunodeficient mice.[10][11] These models have been shown to accurately recapitulate the disease in vivo and are instrumental for evaluating the efficacy of novel therapies and understanding mechanisms of drug resistance.[7][12]
Comparative Analysis: this compound vs. Hydroxyurea
While direct comparative data for this compound and Hydroxyurea in a leukemia PDX model is lacking, extensive clinical data from randomized trials in polycythemia vera provides insights into their long-term efficacy and risks.
| Parameter | This compound | Hydroxyurea | Citation |
| Primary Indication | Polycythemia Vera, Essential Thrombocythemia | Polycythemia Vera, Essential Thrombocythemia, CML, Sickle Cell Anemia | [2][13] |
| Mechanism of Action | Alkylating agent, disrupts DNA synthesis | Inhibits ribonucleotide reductase, halting DNA synthesis | [1][13] |
| Hematologic Remission Rate (in PV) | >90% | High, though direct comparative percentages vary | [2][14] |
| 10-Year Cumulative Risk of AML/MDS (in PV patients) | 13% | 6.6% | [6] |
| 15-Year Cumulative Risk of AML/MDS (in PV patients) | 34% | 16.5% | [6] |
| 20-Year Cumulative Risk of AML/MDS (in PV patients) | 52% | 24% | [6] |
| 10-Year Cumulative Incidence of Myelofibrosis (in PV patients) | 5% | 15% | [6] |
| Common Adverse Effects | Bone marrow depression (leukopenia, thrombocytopenia, anemia), gastrointestinal issues | Leg ulcers, buccal aphthous ulcers, macrocytosis | [15][16][17] |
| Median Survival in PV (from a randomized trial) | 15.4 years | 20.3 years | [6] |
This table summarizes clinical data from studies in Polycythemia Vera, not leukemia PDX models.
Experimental Protocols for Validating Anti-Leukemic Effects in PDX Models
The following are detailed, albeit hypothetical, protocols for how one would conduct a study to validate the anti-leukemic effects of this compound in a PDX model.
Establishment of Leukemia Patient-Derived Xenograft (PDX) Models
This protocol is adapted from established methods for generating AML and ALL PDX models.[9][10][11]
-
Patient Sample Collection:
-
Collect bone marrow aspirate or peripheral blood from patients with diagnosed acute leukemia (e.g., AML or ALL) under informed consent and IRB approval.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Cryopreserve viable cells in freezing medium (e.g., FBS with 10% DMSO) for future use.
-
-
Mouse Strain:
-
Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) or NSG-SGM3 mice, which express human cytokines to better support the engraftment of human myeloid cells.[18]
-
-
Engraftment Procedure:
-
Monitoring Engraftment:
-
Monitor mice for signs of disease (e.g., weight loss, ruffled fur, hind-limb paralysis).
-
Starting 4-6 weeks post-injection, perform serial peripheral blood sampling to monitor the percentage of human CD45+ (hCD45+) cells by flow cytometry.
-
Consider a mouse successfully engrafted when the percentage of hCD45+ cells in the peripheral blood reaches a predefined threshold (e.g., >1%).
-
Efficacy Study of this compound in Leukemia PDX Models
-
Study Groups:
-
Once a cohort of mice shows successful engraftment, randomize them into the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., sterile saline or appropriate solvent, administered orally)
-
This compound (dose to be determined based on tolerability studies, administered orally)
-
Alternative Agent (e.g., Hydroxyurea, administered orally)
-
Combination Therapy (if applicable)
-
-
-
Drug Administration:
-
Based on clinical dosing in related diseases, an initial dose for this compound could be extrapolated for mice (e.g., starting around 10-25 mg/kg/day, administered via oral gavage).[16][19] Dosing for the alternative agent should be based on established preclinical protocols.
-
Treat mice for a defined period (e.g., 21-28 days).
-
Monitor body weight and clinical signs of toxicity throughout the treatment period.
-
-
Efficacy Assessment:
-
Leukemic Burden: At the end of the treatment period, euthanize mice and harvest bone marrow, spleen, and peripheral blood. Quantify the percentage and absolute number of hCD45+ leukemic cells in these tissues using flow cytometry.
-
Survival Analysis: In a separate cohort of mice, treat until a predefined endpoint (e.g., significant weight loss, development of severe disease) to generate Kaplan-Meier survival curves.
-
Histopathology: Perform histological analysis of hematopoietic tissues (bone marrow, spleen, liver) to assess leukemic infiltration.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for PDX-Based Drug Efficacy Testing
Caption: Workflow for generating leukemia PDX models and evaluating therapeutic efficacy.
Hypothesized Signaling Pathway of this compound's Action
As an alkylating agent, this compound is expected to induce DNA damage, which in turn activates cellular DNA damage response (DDR) pathways, ultimately leading to apoptosis in cancer cells.
Caption: DNA damage response pathway initiated by an alkylating agent like this compound.
Conclusion
While this compound has a history of clinical use in myeloproliferative neoplasms, its potential as a therapeutic agent for acute leukemia remains to be thoroughly investigated. The use of patient-derived xenograft models provides a powerful platform to dissect its anti-leukemic efficacy, understand potential resistance mechanisms, and directly compare its performance against other therapeutic agents in a preclinical setting that closely mimics human disease. The experimental frameworks and comparative data presented in this guide are intended to facilitate the design of such crucial studies, ultimately informing the potential future clinical applications of this compound in the treatment of leukemia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 9. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-Derived Xenograft Models for Leukemias | Springer Nature Experiments [experiments.springernature.com]
- 12. oaepublish.com [oaepublish.com]
- 13. 7 Treatment Options for Myeloproliferative Neoplasms | myMPNteam [mympnteam.com]
- 14. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Treatment of polycythemia vera: the use of hydroxyurea and this compound in 292 patients under the age of 65 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 19. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pipobroman and Busulfan in Chronic Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome and the resultant BCR-ABL1 oncoprotein. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, alternative therapeutic strategies are crucial for cases of resistance or intolerance. Alkylating agents, a class of chemotherapeutics that act by damaging DNA, have historically been used in the management of CML. This guide provides a comparative analysis of two such agents, Pipobroman and Busulfan, focusing on their mechanisms of action, effects on CML models, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both this compound and Busulfan are classified as alkylating agents, exerting their cytotoxic effects by inducing DNA damage in cancer cells.
This compound is a piperazine derivative.[1] While its precise mechanism of action has not been definitively elucidated, it is thought to function as a bifunctional alkylating agent, similar to other drugs in its class.[1] It is presumed to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription, ultimately triggering cell death.[1]
Busulfan is a bifunctional alkylating agent that has been more extensively studied.[2] It contains two labile methanesulfonate groups that react with nucleophilic sites on DNA, particularly the N7 position of guanine.[3] This reaction leads to the formation of DNA interstrand cross-links, which physically prevent the unwinding of the DNA double helix, thereby halting DNA replication and transcription.[3] This irreparable DNA damage triggers cell cycle arrest and initiates programmed cell death (apoptosis).[4][5]
Comparative Efficacy in CML Models: A Data Synthesis
Data Summary Table
| Parameter | This compound | Busulfan | Reference Cell Line |
| Cytotoxicity (IC50) | Data not available in CML cell lines. | In a study comparing Busulfan with a related compound, Hepsulfam, in K562 cells, Hepsulfam was found to be more cytotoxic.[7] Specific IC50 values for Busulfan from direct comparative studies with this compound are not available. | K562 |
| Apoptosis Induction | Presumed to induce apoptosis via DNA damage, but specific data in CML models is lacking.[1] | Induces apoptosis in myeloid cell lines.[4] This is a result of extensive DNA damage that activates the intrinsic apoptotic pathway.[5] | Myeloid Cell Lines |
| Cell Cycle Arrest | Expected to cause cell cycle arrest due to DNA damage, though specific phases have not been detailed in CML models. | Induces cell cycle arrest, with evidence pointing towards a G2 phase block preceding the onset of apoptosis.[4] | Myeloid Cell Lines |
Note: The lack of direct comparative quantitative data is a significant gap in the current literature. The information presented is based on the known mechanisms of alkylating agents and data from individual studies.
Signaling Pathways
The cytotoxic effects of this compound and Busulfan are mediated through the activation of key cellular signaling pathways in response to DNA damage.
Alkylating agents like this compound and Busulfan cause significant DNA damage, which activates the DNA Damage Response (DDR) pathway.[8][9] Key proteins such as ATM and ATR are recruited to the sites of damage, which in turn activate downstream effectors like the tumor suppressor p53.[10][11] This can lead to cell cycle arrest, allowing time for DNA repair.[8] If the damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis.[10]
The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which alkylating agents induce cell death.[12] Following extensive DNA damage, the p53 protein can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[10] These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[13] Activated caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[13]
Experimental Protocols
The following are detailed methodologies for key experiments used to compare the in vitro efficacy of cytotoxic agents in CML cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
K562 CML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Busulfan
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound and Busulfan in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[16]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated K562 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat K562 cells with this compound or Busulfan at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.[17]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[17]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X binding buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[18]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated K562 cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat K562 cells with this compound or Busulfan for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[20]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[21]
-
Analyze the DNA content of the cells by flow cytometry.[22] The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[20]
Conclusion
This compound and Busulfan are both alkylating agents that induce cytotoxicity in CML models through DNA damage, leading to cell cycle arrest and apoptosis. While Busulfan's mechanism and effects have been more thoroughly characterized in this context, detailed comparative studies with this compound are lacking. The provided experimental protocols offer a framework for conducting such head-to-head comparisons to elucidate the relative potency and mechanisms of these two agents in CML. Further research is warranted to generate direct comparative data, which would be invaluable for guiding their potential clinical application in CML therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress on the study of the mechanism of busulfan cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacodynamic effect of busulfan in the P39 myeloid cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Busulfan Triggers Intrinsic Mitochondrial-Dependent Platelet Apoptosis Independent of Platelet Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K562 Cells [cytion.com]
- 7. Mechanisms of toxicity of hepsulfam in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay for cytotoxicity [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. kumc.edu [kumc.edu]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Cell Cycle Analysis of CML Stem Cells Using Hoechst 33342 and Propidium Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Genotoxicity of Pipobroman and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxicity of the alkylating agent Pipobroman against other commonly used alkylating agents: Melphalan, Busulfan, and Chlorambucil. The information is compiled from publicly available research data to assist researchers and professionals in drug development and toxicology.
Executive Summary
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by inducing DNA damage in rapidly dividing cells. However, this very mechanism also poses a risk of genotoxicity to healthy cells, potentially leading to secondary malignancies. This guide focuses on comparing the DNA-damaging potential of this compound with Melphalan, Busulfan, and Chlorambucil.
While the genotoxicity of Melphalan, Busulfan, and Chlorambucil has been documented in various in vitro studies, direct comparative experimental data for this compound is notably scarce in the available scientific literature. Most information on this compound's genotoxicity is inferred from its classification as an alkylating agent and from clinical observations of secondary malignancies in patients, which strongly suggests a DNA-damaging capability.
This document summarizes the available quantitative data from key genotoxicity assays—the Comet assay, the micronucleus test, and the chromosomal aberration assay—for Melphalan, Busulfan, and Chlorambucil. It also presents the methodologies for these assays and illustrates the key signaling pathways activated in response to DNA damage by alkylating agents. Due to the lack of direct comparative in vitro studies involving this compound, this guide presents the data for each compound individually, highlighting the different experimental conditions under which the data were generated.
Data on Genotoxicity
The following tables summarize quantitative data from various studies on the genotoxicity of Melphalan, Busulfan, and Chlorambucil. It is crucial to note that these results are from different studies with varying cell types, drug concentrations, and exposure times, and therefore do not represent a direct head-to-head comparison.
Table 1: Genotoxicity Data from the Comet Assay
| Alkylating Agent | Cell Line | Concentration | Exposure Time | % DNA in Tail (Mean ± SD) | Reference |
| Melphalan | Multiple Myeloma (MM.1S) | 3 µM | 4 h | Data presented as representative images showing significant tail formation compared to control.[1] | [1] |
| Multiple Myeloma (MM) cells | 30 µM | 2 h | Significant increase in % DNA in tail in XRCC1-knockdown cells.[2] | [2] | |
| Busulfan | Murine peripheral blood leukocytes | 15 µM | in vivo | Increased DNA-damaged cell frequency.[3] | [3] |
| Murine peripheral blood leukocytes | 30 µM | in vivo | Increased DNA-damaged cell frequency.[3] | [3] | |
| Murine peripheral blood leukocytes | ≥ 45 µM | in vivo | Decrease in detectable DNA damage, likely due to cross-linking.[3] | [3] | |
| Chlorambucil | Chronic Lymphocytic Leukemia (CLL) cells | Not specified | 24-48 h | Increased γH2AX foci, indicating DNA double-strand breaks.[4] | [4] |
Note on this compound: No quantitative data from Comet assays for this compound were identified in the reviewed literature.
Table 2: Genotoxicity Data from the In Vitro Micronucleus Assay
| Alkylating Agent | Cell Line | Concentration | % Micronucleated Cells (Fold increase over control) | Reference |
| Melphalan | Human Lymphocytes | 10 µM - 70 µM | Dose-dependent increase.[5] | [5] |
| Busulfan | Rat Bone Marrow | 10, 20, 40 mg/kg/day (in vivo) | Significant increase in micronucleated polychromatic erythrocytes (MNPCEs).[6] | [6] |
| Chlorambucil | Rat Spleen Cells | 5, 10, 15 mg/kg (in vivo) | Dose-dependent increase in micronuclei.[7] | [7] |
Note on this compound: No quantitative data from in vitro micronucleus assays for this compound were identified in the reviewed literature. However, long-term treatment with this compound in patients with essential thrombocythemia has been associated with the development of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) with specific chromosomal abnormalities, indicating in vivo clastogenic and/or aneugenic effects.[8]
Table 3: Genotoxicity Data from the Chromosomal Aberration Assay
| Alkylating Agent | Cell Type | Observation | Reference |
| Melphalan | Human Lymphocytes (from treated patients) | 21.5% of metaphases showed chromosome-type lesions.[9] | [9] |
| Busulfan | Not specified | Induces chromosomal aberrations. | Inferred from its mechanism of action. |
| Chlorambucil | Rat Bone Marrow and Spleen (in vivo) | Induces chromosomal aberrations.[10] | [10] |
| This compound | Patients with Essential Thrombocythemia | Associated with long-arm trisomy of chromosome 1 and monosomy 7q in patients who developed AML/MDS after treatment.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the Comet assay, in vitro micronucleus assay, and chromosomal aberration test, which can be adapted for testing alkylating agents.
The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Generalized Protocol:
-
Cell Preparation: Harvest and suspend cells in a low-melting-point agarose solution.
-
Slide Preparation: Layer the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like % DNA in the tail, tail length, and tail moment.
In Vitro Micronucleus Assay
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The frequency of micronucleated cells in a population is an indicator of genotoxic events.
Generalized Protocol:
-
Cell Culture and Treatment: Expose proliferating cells (e.g., human lymphocytes, CHO, or TK6 cells) to the test agent at various concentrations.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) under a microscope.
Chromosomal Aberration Test
This test evaluates the ability of a substance to induce structural changes in chromosomes.
Principle: Cells are treated with the test agent and then arrested in metaphase, a stage where individual chromosomes are visible. The chromosomes are then examined for structural abnormalities such as breaks, gaps, deletions, and exchanges.
Generalized Protocol:
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) with the test substance at various concentrations, with and without metabolic activation (S9 mix).
-
Metaphase Arrest: Add a spindle inhibitor (e.g., colcemid) to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, fix the cells, and prepare metaphase spreads on microscope slides.
-
Staining: Stain the chromosomes with a suitable stain, such as Giemsa.
-
Microscopic Analysis: Analyze a predetermined number of metaphase spreads (e.g., 100-300) for the presence and types of chromosomal aberrations.
Signaling Pathways and Mechanisms of Action
Alkylating agents induce a variety of DNA lesions, primarily through the addition of alkyl groups to DNA bases. This damage triggers a complex cellular response known as the DNA Damage Response (DDR).
DNA Damage Response to Alkylating Agents
The DDR is a network of signaling pathways that detects DNA damage, signals its presence, and promotes its repair or, if the damage is too severe, initiates programmed cell death (apoptosis). Key players in this pathway include the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).
Figure 1. Simplified DNA Damage Response Pathway to Alkylating Agents.
The p53 Signaling Pathway in Response to DNA Alkylation
The tumor suppressor protein p53 is a critical downstream effector of the DDR. Activated by kinases like ATM and CHK2, p53 acts as a transcription factor to regulate genes involved in cell cycle arrest, DNA repair, and apoptosis.
Figure 2. The p53 Signaling Pathway in Response to DNA Alkylation.
Experimental Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound using the assays described.
Figure 3. General Experimental Workflow for In Vitro Genotoxicity Assessment.
Conclusion
This guide provides an overview of the genotoxicity of this compound in comparison to other alkylating agents. A significant limitation in this comparison is the scarcity of direct, quantitative in vitro genotoxicity data for this compound. The available data for Melphalan, Busulfan, and Chlorambucil demonstrate their capacity to induce DNA damage, micronuclei, and chromosomal aberrations in a variety of experimental systems. The clinical evidence of secondary malignancies and chromosomal abnormalities in patients treated with this compound strongly supports its genotoxic potential, consistent with its classification as an alkylating agent.
For a more definitive comparison, further in vitro studies are required to evaluate the genotoxicity of this compound using standardized assays alongside other alkylating agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies. Researchers are encouraged to consult the original publications for detailed experimental conditions and data.
References
- 1. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic of genotoxic expression in the pharmacodynamics of busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorambucil cytotoxicity in malignant B lymphocytes is synergistically increased by 2-(morpholin-4-yl)-benzo[h]chomen-4-one (NU7026)-mediated inhibition of DNA double-strand break repair via inhibition of DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association between busulfan exposure and survival in patients undergoing a CD34+ selected stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination comet/micronucleus assay validation performed by BioReliance under the JaCVAM initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 2. Studies with chlorambucil and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute myeloid leukemia (AML) having evolved from essential thrombocythemia (ET): distinctive chromosome abnormalities in patients treated with this compound or hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosomal aberrations in lymphocytes of patients treated with melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Biomarkers of Pipobroman Response: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting response to Pipobroman in preclinical studies. Given the limited availability of studies specifically validating biomarkers for this compound, this guide extrapolates data from preclinical studies on other alkylating agents with similar mechanisms of action. The information presented here is intended to guide hypothesis generation and the design of future preclinical validation studies for this compound.
Introduction to this compound
This compound is an alkylating agent that has been used in the treatment of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET).[1][2][3][4][5] Its mechanism of action is presumed to involve the alkylation of DNA, leading to the formation of DNA adducts and cross-links, which ultimately disrupt DNA replication and trigger cell death.[1][6] Resistance to alkylating agents is a significant clinical challenge and is often multifactorial, involving enhanced DNA repair, increased drug efflux, and altered apoptotic signaling. The identification of predictive biomarkers is crucial for patient stratification and the development of more effective therapeutic strategies.
Potential Biomarkers of this compound Response
Based on the known mechanisms of action and resistance to alkylating agents, three key cellular pathways are likely to influence the response to this compound: DNA damage repair, glutathione S-transferase (GST)-mediated drug metabolism, and the intrinsic apoptosis pathway.
DNA Damage Repair (DDR) Pathway
The efficacy of DNA alkylating agents is heavily dependent on the cell's ability to repair the induced DNA damage. Overexpression of DNA repair proteins can lead to increased removal of DNA adducts and, consequently, drug resistance.
Key Biomarker Candidates:
-
ERCC1 (Excision Repair Cross-Complementation Group 1): A key component of the nucleotide excision repair (NER) pathway, which is involved in the removal of bulky DNA adducts.
-
PALB2 (Partner and Localizer of BRCA2): Plays a critical role in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.
Glutathione S-Transferase (GST) Pathway
GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics, including many chemotherapeutic agents. They catalyze the conjugation of glutathione (GSH) to the drug, leading to its inactivation and excretion.
Key Biomarker Candidates:
-
GSTM1 (Glutathione S-Transferase Mu 1): Polymorphisms in the GSTM1 gene, particularly the null genotype (GSTM1-null), result in a lack of functional enzyme and may be associated with increased sensitivity to certain alkylating agents.
-
GSTP1 (Glutathione S-Transferase Pi 1): Overexpression of GSTP1 has been linked to resistance to various chemotherapeutic drugs.
Intrinsic Apoptosis Pathway
The ultimate fate of a cancer cell treated with an alkylating agent is often determined by its propensity to undergo apoptosis. The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of the apoptotic threshold.
Key Biomarker Candidates:
-
Bcl-2 (B-cell lymphoma 2): An anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.
-
Bax (Bcl-2-associated X protein): A pro-apoptotic protein that promotes the release of cytochrome c.
Comparison of Potential Biomarkers
The following table summarizes preclinical data on the association between the expression of these candidate biomarkers and the response to various alkylating agents. It is important to note that these studies were not conducted with this compound specifically.
| Biomarker Category | Biomarker | Cancer Type (Preclinical Model) | Alkylating Agent | Observed Correlation with Drug Sensitivity |
| DNA Damage Repair | ERCC1 | Ovarian Cancer Cell Lines | Cisplatin | Lower expression correlated with increased sensitivity. |
| PALB2 | Breast Cancer Cell Lines | Cisplatin | Lower expression correlated with increased sensitivity. | |
| GST Pathway | GSTM1 (null) | Lung Cancer Cell Lines | Platinum-based agents | Null genotype correlated with increased sensitivity. |
| GSTP1 | Various Cancer Cell Lines | Various alkylating agents | Higher expression correlated with increased resistance. | |
| Apoptosis Pathway | Bcl-2/Bax Ratio | Leukemia Cell Lines | Various chemotherapeutics | Lower Bcl-2/Bax ratio correlated with increased sensitivity. |
Alternative Therapies and Their Biomarkers
For a comprehensive comparison, it is essential to consider alternative therapies for PV and ET and their associated biomarkers.
| Alternative Therapy | Mechanism of Action | Key Biomarkers of Response |
| Hydroxyurea | Inhibits ribonucleotide reductase, leading to the depletion of deoxynucleotides and cell cycle arrest in the S phase. | No single validated biomarker. Response is assessed clinically. |
| Ruxolitinib (JAK inhibitor) | Inhibits Janus kinases (JAK1 and JAK2), which are key components of the signaling pathway that is constitutively activated in many myeloproliferative neoplasms. | JAK2 V617F mutation status is a key diagnostic marker but does not consistently predict the degree of response to ruxolitinib. |
Experimental Protocols
Detailed methodologies for assessing the candidate biomarkers are provided below.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Cross-links
This assay is used to detect DNA damage, including interstrand cross-links, at the level of individual cells.
Protocol:
-
Cell Preparation: Treat cells with this compound or control. Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head. A decrease in tail moment after an initial DNA damaging challenge (e.g., with radiation) can indicate the presence of DNA cross-links.
Western Blot for Bcl-2 and Bax Protein Expression
This technique is used to quantify the expression levels of specific proteins.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bcl-2 and Bax.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bcl-2 and Bax.
Quantitative Real-Time PCR (qRT-PCR) for GSTM1 and GSTP1 Gene Expression
This method is used to measure the mRNA expression levels of specific genes.
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA, gene-specific primers for GSTM1 and GSTP1, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
Perform the PCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to a reference gene (e.g., GAPDH or ACTB) and calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the response to this compound and a general workflow for biomarker validation.
Caption: this compound's proposed mechanism of action.
Caption: A general workflow for preclinical biomarker validation.
Conclusion
While direct preclinical evidence for this compound-specific biomarkers is currently scarce, the established mechanisms of resistance to alkylating agents provide a strong rationale for investigating the predictive value of biomarkers related to DNA damage repair, the GST pathway, and apoptosis. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design and execute preclinical studies aimed at validating these candidate biomarkers for this compound response. Such studies are critical for advancing the personalized use of this and other alkylating agents in the treatment of myeloproliferative neoplasms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pipobroman
For researchers, scientists, and professionals in drug development, the proper disposal of antineoplastic agents like Pipobroman is a critical component of laboratory safety and environmental responsibility. As a cytotoxic drug, this compound and any materials it comes into contact with are considered hazardous waste and must be managed with stringent protocols to prevent exposure and environmental contamination. The primary and most recommended method for the final disposal of this compound waste is high-temperature incineration.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure. This includes, but is not limited to:
-
Two pairs of chemotherapy-tested gloves
-
A disposable, long-sleeved, impermeable gown
-
Protective eyewear or a face shield
-
A respirator mask (such as an N95 or P2)
All handling of this compound should occur in a designated area, such as a biological safety cabinet, to further contain any potential contamination.
Step-by-Step Disposal Procedures for this compound Waste
The following steps outline the general procedure for the safe disposal of this compound and associated contaminated materials. These guidelines are based on best practices for handling cytotoxic drugs.
-
Segregation at the Source : All items that have come into contact with this compound must be treated as cytotoxic waste and segregated from other waste streams immediately at the point of generation. This includes empty vials, syringes, needles, gloves, gowns, absorbent pads, and any contaminated labware.
-
Containerization :
-
Sharps : All sharps, such as needles and syringes, must be placed directly into a designated, puncture-proof, and leak-proof cytotoxic sharps container. These containers are typically color-coded red and marked with the cytotoxic symbol.
-
Non-Sharps Solid Waste : Items like gloves, gowns, and contaminated lab supplies should be placed in a designated, leak-proof bag, often double-bagged, and then placed into a rigid, properly labeled cytotoxic waste container. These containers are also typically red or have red labels.
-
Unused or Partially Used Vials : Any remaining this compound, whether in its original vial or as a prepared solution, must be disposed of as hazardous chemical waste. Do not dispose of these down the drain. These should be placed in a sealed container and then into the appropriate cytotoxic waste bin.
-
-
Labeling : All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."
-
Storage : Filled cytotoxic waste containers should be stored in a secure, designated area away from general traffic until they are collected for final disposal.
-
Final Disposal : The final and recommended method for the disposal of cytotoxic waste is incineration at a licensed hazardous waste facility. This high-temperature process ensures the complete destruction of the cytotoxic compounds. In some cases, chemical deactivation may be used, but this is less common and specific protocols are required.
Cytotoxic Waste Container Specifications
The proper containment of this compound waste is crucial for safety. The following table summarizes the key requirements for cytotoxic waste containers.
| Container Type | Requirements | Color Coding | Labeling |
| Sharps Containers | Puncture-proof, leak-proof, rigid container with a secure lid. | Red or clearly marked with a red label. | Cytotoxic symbol and the words "Cytotoxic Sharps Waste". |
| Non-Sharps Containers | Leak-proof, rigid container with a secure lid. Often lined with a plastic bag. | Red or clearly marked with a red label. | Cytotoxic symbol and the words "Cytotoxic Waste". |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from initial handling to final destruction.
Caption: Workflow for the safe disposal of this compound waste.
It is crucial to consult and adhere to all local, state, and federal regulations regarding the disposal of hazardous and cytotoxic waste, as these may have specific requirements. Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for detailed handling information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
